6,8,11,14-Eicosatetraenoic acid, 5-oxo-
Description
Structure
3D Structure
Properties
CAS No. |
126432-17-5 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(6E,8E,11E,14E)-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,13-12+,16-14+ |
InChI Key |
MEASLHGILYBXFO-SSTLJLGOSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C=C/C(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
physical_description |
Solid |
Synonyms |
5-KETE 5-keto-6,8,11,14-eicosatetraenoic acid 5-oxo-6,8,11,14-eicosatetraenoic acid 5-oxo-6,8,11,14-eicosatetraenoic acid, E,Z,Z,Z isomer 5-oxo-6,8,11,14-ETE 5-oxo-eicosatetraenoate 5-oxoETE |
Origin of Product |
United States |
Biosynthesis and Intracellular Formation of 5 Oxoete
Enzymatic Pathways and Key Enzymes
The formation of 5-Oxoete from 5S-HETE is mediated by a single key enzyme.
Role of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)
5-Hydroxyeicosanoid dehydrogenase (5-HEDH) is the enzyme primarily responsible for the conversion of 5S-HETE to 5-Oxoete. karger.comnih.govwikipedia.org This enzyme is a microsomal NADP+-dependent dehydrogenase. nih.govwikipedia.orgresearchgate.net 5-HEDH is found in a variety of cell types, including inflammatory cells such as neutrophils, eosinophils, basophils, and monocytes, as well as structural cells like epithelial cells, smooth muscle cells, and endothelial cells. karger.comnih.govresearchgate.netnih.govresearchgate.netnih.gov It acts as a regulator and promoter of the influence of 5-lipoxygenase metabolites on cell function. wikipedia.org The reaction catalyzed by 5-HEDH is reversible, meaning it can also convert 5-Oxoete back to 5S-HETE in the presence of NADPH. nih.govwikipedia.orgencyclopedia.pub
Substrate Specificity of 5-HEDH (e.g., 5S-HETE)
5-HEDH exhibits high selectivity for its substrate, 5S-HETE. karger.comnih.govwikipedia.orgresearchgate.netportlandpress.com Studies have shown that the enzyme efficiently oxidizes long-chain unsaturated fatty acids possessing a hydroxyl residue at carbon 5 in the S configuration and a trans double bond at carbon 6 to their corresponding 5-oxo products. wikipedia.orgresearchgate.netnih.gov While 5S-HETE is the best substrate, other 5S-hydroxyl-6-trans unsaturated fatty acids can also be metabolized, albeit with somewhat lesser efficiency. wikipedia.orgnih.gov Conversely, 5-HEDH has little to no ability to metabolize the R stereoisomer of 5-HETE (5R-HETE), nor does it efficiently oxidize eicosanoids like LTB4, which has a 5S-hydroxyl group but a cis double bond at the 6-position. nih.govwikipedia.orgresearchgate.netencyclopedia.pub Substrates containing less than 16 carbons are also not substantially metabolized. nih.gov
Research findings on 5-HEDH substrate specificity:
| Substrate | Metabolism by 5-HEDH | Relative Efficiency (compared to 5S-HETE) | References |
| 5S-HETE | High | 100% | karger.comnih.govwikipedia.orgportlandpress.com |
| 5R-HETE | Little or None | Very Low | nih.govwikipedia.orgencyclopedia.pub |
| LTB4 | No | 0% | wikipedia.orgresearchgate.net |
| 5S-hydroxy-eicosapentaenoic acid | Efficient | ~80% | researchgate.netnih.gov |
| 5S-hydroxy-eicosatrienoic acid | Efficient | ~80% | researchgate.netnih.gov |
| 5S-hydroxy-eicosadeinoic acid | Oxidized | 40-50% (C16-C20 Δ6,8) | researchgate.netnih.gov |
| 5S-hydroxy-eicosamonoenoic acid | Oxidized | Not specified relative to 5S-HETE | wikipedia.org |
| 5S-hydroxy-octadecadienoic acid | Oxidized | Not specified relative to 5S-HETE | wikipedia.org |
| 5S,15S-dihydroxyeicosatetraenoic acid | Oxidized | Not specified relative to 5S-HETE | wikipedia.orgresearchgate.net |
| 6-trans isomer of LTB4 | Oxidized | Less rapid than 5S-HETE | nih.govwikipedia.orgresearchgate.net |
| Substrates < 16 carbons | Not substantial | Very Low | nih.gov |
Cofactor Requirements and Regulation by NADP+
5-HEDH is an NADP+-dependent enzyme, requiring NADP+ as an obligatory cofactor for the oxidation of 5S-HETE to 5-Oxoete. karger.comnih.govresearchgate.netnih.govportlandpress.comnih.govnih.gov The synthesis of 5-Oxoete is highly dependent on the intracellular concentration of NADP+. nih.govresearchgate.netnih.govnih.govnih.gov In resting cells, NADP+ is typically present at low intracellular concentrations, which limits the basal synthesis of 5-Oxoete. nih.govresearchgate.netnih.govportlandpress.comnih.govnih.gov The enzyme shows a high selectivity for NADP+ over NAD+ as a cofactor, with approximately 10000-fold selectivity observed in some studies. nih.gov
Regulation of 5-Oxoete Synthesis
The rate of 5-Oxoete synthesis is not solely dependent on the presence of 5-HEDH and its substrate but is also tightly regulated by the intracellular environment, particularly the balance between NADP+ and NADPH.
Influence of Cellular Redox Environment (e.g., NADPH/NADP+ Ratio)
The synthesis of 5-Oxoete is significantly influenced by the cellular redox environment, specifically the ratio of NADP+ to NADPH. karger.comnih.govresearchgate.netresearchgate.netnih.govnih.gov Since 5-HEDH is reversible and utilizes NADP+ for the forward reaction (5S-HETE to 5-Oxoete) and NADPH for the reverse reaction (5-Oxoete to 5S-HETE), the relative levels of these cofactors dictate the direction and extent of the reaction. nih.govwikipedia.orgencyclopedia.pub A high intracellular ratio of NADP+ to NADPH favors the oxidation of 5S-HETE to 5-Oxoete, whereas a low ratio, typical of resting cells with high NADPH levels, suppresses 5-Oxoete formation and favors its reduction back to 5S-HETE. nih.govwikipedia.orgnih.govencyclopedia.pub This ratio is maintained by enzymes like glucose-6-phosphate dehydrogenase (G6PD), which is involved in the production of NADPH through the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.govportlandpress.com
Data on the influence of NADP+/NADPH ratio on 5-Oxoete synthesis:
| Cellular State | NADP+/NADPH Ratio | 5-Oxoete Synthesis | References |
| Resting Cells | Low | Limited/Suppressed | nih.govresearchgate.netnih.govportlandpress.com |
| Oxidative Stress | Increased | Dramatically Increased | karger.comnih.govresearchgate.netnih.govnih.gov |
| Respiratory Burst | Increased | Dramatically Increased | karger.comnih.govresearchgate.netnih.gov |
| Cell Death | Increased | Dramatically Increased | karger.comnih.govresearchgate.netnih.gov |
Note: The exact NADP+/NADPH ratio varies depending on cell type and stimulus.
Stimulation by Oxidative Stress
Oxidative stress is a potent stimulus for increasing 5-Oxoete synthesis. karger.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govportlandpress.comresearchgate.netwikipedia.orgresearchgate.net Conditions that promote the oxidation of NADPH to NADP+, such as the respiratory burst in phagocytic cells (e.g., neutrophils, eosinophils, and monocytes) and general oxidative stress in various cell types, lead to a dramatic increase in intracellular NADP+ levels. karger.comnih.govresearchgate.netnih.gov This elevation in NADP+ shifts the NADP+/NADPH ratio, thereby strongly stimulating the 5-HEDH-catalyzed oxidation of 5S-HETE and consequently increasing 5-Oxoete formation. nih.govresearchgate.netresearchgate.netnih.govnih.gov For example, exposure of cells to hydrogen peroxide (H2O2) or activation of NADPH oxidase can increase the NADP+/NADPH ratio and stimulate 5-Oxoete synthesis. nih.govresearchgate.netnih.govnih.govoup.com Cell death, which is often accompanied by oxidative stress, also promotes a significant increase in 5-Oxoete synthesis. karger.comnih.govresearchgate.netresearchgate.netnih.gov
Stimulation by Respiratory Burst in Phagocytic Cells
Activation of the respiratory burst in phagocytic cells, including eosinophils, neutrophils, and monocytes, dramatically increases intracellular NADP+ levels, thereby stimulating 5-oxo-ETE synthesis. nih.govkarger.comnih.govresearchgate.netportlandpress.comnih.gov The respiratory burst, triggered by stimuli such as phorbol (B1677699) myristate acetate (B1210297) (PMA) or the engulfment of microorganisms, activates NADPH oxidase-2 (NOX2), leading to the rapid oxidation of NADPH to NADP+. nih.govportlandpress.com This increased availability of NADP+ favors the 5-HEDH-catalyzed oxidation of 5S-HETE to 5-oxo-ETE. nih.govportlandpress.com Studies have shown that activating the respiratory burst in human neutrophils with PMA significantly shifts the metabolism of 5S-HETE towards 5-oxo-ETE formation. nih.govnih.gov Similar stimulation of 5-oxo-ETE synthesis by respiratory burst activation has been observed in other phagocytic cells like eosinophils and monocytes. nih.govnih.gov
Link to Cellular Apoptosis and Cell Death
Cell death, particularly apoptosis, is another condition that significantly enhances 5-oxo-ETE synthesis. nih.govkarger.comnih.govresearchgate.net Neutrophils undergoing spontaneous apoptosis exhibit a dramatically increased ability to synthesize 5-oxo-ETE. nih.govnih.govportlandpress.com This is accompanied by oxidative stress and a substantial increase in the intracellular ratio of NADP+ to NADPH. nih.govresearchgate.net The synthesis of 5-oxo-ETE from dying cells may hold significance in inflammatory and damaged tissues, potentially contributing to the infiltration of inflammatory cells and the exacerbation of the inflammatory response. karger.com Studies also suggest that 5-oxo-ETE synthesis is enhanced in dying tumor cells. nih.govresearchgate.netoup.com
Transcellular Biosynthesis Mechanisms
5-Oxo-ETE can also be formed through transcellular biosynthesis, a process involving the interaction between different cell types. wikipedia.orgnih.govencyclopedia.pubkarger.comnih.govresearchgate.net Cells that express active 5-lipoxygenase (5-LO) and produce 5S-HETE but have low 5-HEDH activity (often due to high NADPH/NADP+ ratios) can release 5S-HETE to the extracellular environment. wikipedia.orgencyclopedia.pub Nearby cells that possess high levels of 5-HEDH activity and lower NADPH/NADP+ ratios can then take up the released 5S-HETE and convert it to 5-oxo-ETE. wikipedia.orgencyclopedia.pub This transcellular production has been demonstrated in vitro with human neutrophils (5S-HETE producers) and various oxidizing cells, including human PC-3 prostate cancer cells, platelets, and monocyte-derived dendritic cells. wikipedia.orgencyclopedia.pub Structural cells like epithelial and endothelial cells, which typically lack 5-LO activity, can synthesize 5-oxo-ETE from inflammatory cell-derived 5S-HETE through this mechanism. karger.com This process is theorized to occur in vivo, providing a mechanism to control or augment 5-oxo-ETE production at sites where 5-LO-rich cells interact with cells capable of oxidizing 5S-HETE. encyclopedia.pub
Alternative and Non-Enzymatic Formation Pathways
While the 5-HEDH-catalyzed oxidation of 5S-HETE is considered the primary route, alternative enzymatic and non-enzymatic pathways for 5-oxo-ETE formation have also been identified. wikipedia.orgencyclopedia.pubwikipedia.org
Formation from 5-HpETE by Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2S1)
5-Oxo-ETE can be formed directly from 5S-hydroperoxyeicosatetraenoic acid (5S-HpETE) through the action of certain cytochrome P450 (CYP) enzymes. wikipedia.orgencyclopedia.pubwikipedia.org Dioxin-inducible human CYP enzymes, including CYP1A1, CYP1A2, CYP1B1, and particularly CYP2S1, have been shown to convert 5S-HpETE to 5-oxo-ETE. wikipedia.orgencyclopedia.pubwikipedia.orgnih.govwikiwand.com These enzymes can metabolize fatty acid hydroperoxides into their corresponding oxo derivatives. nih.gov
Heme-Mediated Dehydration of Hydroperoxy Fatty Acids
Non-enzymatic formation of 5-oxo-ETE can occur through the heme-mediated dehydration of hydroperoxy fatty acids, such as 5-HpETE. wikipedia.orgnih.govencyclopedia.pubwikipedia.orgnih.gov Hydroperoxy polyunsaturated fatty acids are known to undergo dehydration to form corresponding oxo fatty acids, especially in the presence of heme compounds. nih.govnih.gov This mechanism likely contributes to the non-enzymatic formation of 5-oxo-ETE under conditions where HpETEs accumulate. nih.gov
Macrophage Cytosolic Protein-Catalyzed Conversion
In murine macrophages, a distinct pathway for 5-oxo-ETE biosynthesis from 5-HpETE has been identified, catalyzed by a cytosolic protein with an approximate molecular weight of 50-60 kilodaltons. wikipedia.orgencyclopedia.pubwikipedia.orgnih.gov This protein efficiently converts both 5(S)-HpETE and 5(R)-HpETE to 5-oxo-ETE and is heat and protease labile, distinguishing it from the heme-mediated process. nih.gov This novel pathway in murine macrophages is consistent with the reduction of a 5-hydroperoxy group to an intermediate alkoxy radical, which is subsequently oxidized to the 5-oxo product. nih.gov This mechanism allows for the efficient conversion of racemic 5-HpETE, potentially derived from free radical oxidation of arachidonic acid, into 5-oxo-ETE. nih.gov
Identification of 5-Oxoete-Producing Cell Types and Tissues
5-HEDH activity, and thus the potential to produce 5-Oxo-ETE, is widely distributed among various cell types. researchgate.netnih.govnih.gov Studies examining the ability of cells or cell microsomes to produce 5-Oxo-ETE from 5S-HETE have identified numerous producing cell types. wikipedia.org
Inflammatory Cells
Numerous inflammatory cell types have been identified as producers of 5-Oxo-ETE, particularly under conditions of oxidative stress or activation. wikipedia.orgencyclopedia.pub These include:
Neutrophils: Human neutrophils are significant producers of 5-Oxo-ETE, especially when the respiratory burst is activated. karger.comnih.govcaymanchem.com Early studies on 5-Oxo-ETE biosynthesis were conducted in human neutrophils. karger.comacs.org
Eosinophils: Eosinophils are highly responsive to 5-Oxo-ETE and are also capable of its synthesis, particularly with activation of the respiratory burst. karger.comnih.govnih.gov
Monocytes: Monocytes have been shown to produce 5-Oxo-ETE, with synthesis increased under oxidative stress. karger.comnih.govencyclopedia.pub
Basophils: Basophils also possess the ability to produce 5-Oxo-ETE. karger.comencyclopedia.pub
B-lymphocytes: B-lymphocytes have been identified as 5-Oxo-ETE-producing cells. wikipedia.orgresearchgate.netencyclopedia.pub
Dendritic Cells: Monocyte-derived dendritic cells are capable of 5-Oxo-ETE production. wikipedia.orgnih.govresearchgate.netencyclopedia.pub
Platelets: Platelets have been found to produce 5-Oxo-ETE, including through transcellular biosynthesis using 5S-HETE from other cells like neutrophils. wikipedia.orgnih.govresearchgate.netencyclopedia.pub
Structural Cells
Structural cells in various tissues have also been shown to produce 5-Oxo-ETE, often through transcellular biosynthesis utilizing 5S-HETE released by inflammatory cells. karger.comwikipedia.orgresearchgate.net Identified structural cell types include:
Airway Epithelial Cells: These cells can synthesize 5-Oxo-ETE, particularly in response to oxidative stress. wikipedia.orgnih.govresearchgate.net Studies have shown 5-Oxo-ETE formation in epithelial cells of nasal polyps. karger.com
Smooth Muscle Cells: Airway smooth muscle cells and vascular smooth muscle cells have been found to possess 5-HEDH activity and produce 5-Oxo-ETE. wikipedia.orgresearchgate.netnih.govresearchgate.net
Endothelial Cells: Vascular endothelial cells are also among the structural cells capable of producing 5-Oxo-ETE. wikipedia.orgresearchgate.netnih.govresearchgate.net
Skin Keratinocytes: Keratinocytes in the skin have been identified as 5-Oxo-ETE producers. wikipedia.orgresearchgate.netresearchgate.netencyclopedia.pub
The ability of structural cells to produce 5-Oxo-ETE, especially via transcellular biosynthesis, suggests they can contribute to the inflammatory environment by converting inflammatory cell-derived mediators. karger.com
Cancer Cell Lines
Various human cancer cell lines have been shown to produce 5-Oxo-ETE. karger.comwikipedia.orgresearchgate.netencyclopedia.pub This production can occur directly or through transcellular biosynthesis in co-culture with 5-lipoxygenase-expressing inflammatory cells. wikipedia.orgresearchgate.net Cancer cell lines identified as 5-Oxo-ETE producers include those derived from:
Prostate Cancer: Prostate cancer cell lines, such as PC3 cells, can synthesize 5-Oxo-ETE, including through transcellular biosynthesis with neutrophils. wikipedia.orgresearchgate.netnih.govencyclopedia.pub
Breast Cancer: Cell lines from breast cancer have demonstrated 5-HEDH activity and 5-Oxo-ETE production. researchgate.netencyclopedia.pubnih.govnih.gov
Lung Cancer: Lung cancer cell lines are also known to produce 5-Oxo-ETE. researchgate.netencyclopedia.pubnih.govnih.gov
Colon Cancer: Cell lines derived from colon cancer have been reported to produce 5-Oxo-ETE. researchgate.netencyclopedia.pub
Pancreatic Cancer: Pancreatic cancer cell lines express enzymes involved in the pathway and can produce 5-Oxo-ETE. wikipedia.orgencyclopedia.pubnih.govnih.gov
The production of 5-Oxo-ETE by cancer cells and its potential role in tumor progression are areas of ongoing research. wikipedia.orgnih.govnih.gov
Here is a summary of 5-Oxo-ETE producing cell types:
| Cell Type Category | Specific Cell Types |
| Inflammatory Cells | Neutrophils, Eosinophils, Monocytes, Basophils, B-lymphocytes, Dendritic Cells, Platelets |
| Structural Cells | Airway Epithelial Cells, Smooth Muscle Cells, Endothelial Cells, Skin Keratinocytes |
| Cancer Cell Lines | Prostate, Breast, Lung, Colon, Pancreatic Cancer Cells |
Metabolic Inactivation and Catabolism of 5 Oxoete
Enzymatic Degradation Pathways
Enzymatic processes represent a primary mechanism for the degradation of 5-Oxo-ETE, leading to the formation of various metabolites.
A major pathway for the metabolism of 5-Oxo-ETE in human neutrophils is ω-oxidation, resulting in the formation of 5-Oxo-20-HETE. karger.comnih.govaai.org This reaction is catalyzed by enzymes such as LTB4 20-hydroxylase, also known as CYP4F3. karger.comaai.orgnih.gov In human neutrophils, this pathway is considered the major route for 5-Oxo-ETE metabolism. karger.com Murine macrophages also metabolize 5-Oxo-ETE through ω-oxidation, although they produce 18- and 19-hydroxy derivatives of 5-Oxo-8,11,14-eicosatrienoic acid instead of the 20-hydroxy metabolite seen in human neutrophils. karger.comnih.govnih.govnih.gov The ω-oxidation of 5-Oxo-ETE to 5-Oxo-20-HETE leads to a significant reduction in its biological potency. aai.org
Human neutrophils possess a Ca++/calmodulin-dependent Δ6-reductase enzyme located in the cytosolic fraction that converts 5-Oxo-ETE to its 6,7-dihydro metabolite, 5-Oxo-8,11,14-eicosatrienoic acid. nih.govnih.gov This reduction of the 6,7-double bond requires NADPH as a cofactor. nih.gov The conversion of 5-Oxo-ETE to 6,7-dihydro-5-oxo-ETE results in a dramatic loss of biological activity, with the dihydro metabolite being significantly less potent in mobilizing calcium in neutrophils. nih.gov Murine macrophages also exhibit eicosanoid Δ6-reductase activity, forming 6,7-dihydro metabolites, specifically 18- and 19-hydroxy derivatives of 5-oxo-8,11,14-eicosatrienoic acid. nih.govnih.gov
5-Oxo-ETE can undergo conjugation with glutathione (B108866) (GSH). In murine macrophages and human platelets, the enzyme LTC4 synthase can convert 5-Oxo-ETE to a 7-glutathionyl conjugate known as FOG7 (5-oxo-7-glutathionyl-8,11,14-eicosatrienoic acid). karger.comnih.govnih.govresearchgate.net This conjugation is catalyzed by membrane-bound LTC4 synthase, which can recognize 5-Oxo-ETE as an electrophilic substrate. nih.gov While non-enzymatic conjugation of 5-Oxo-ETE with glutathione can occur at alkaline pH, producing a 9-glutathionyl conjugate (FOG9), this product lacks significant biological activity. karger.comcaymanchem.com In contrast, FOG7, formed by LTC4 synthase, has been reported to retain some biological activity, such as inducing chemoattractant effects and actin polymerization in human neutrophils and eosinophils, although these actions may not be mediated by the OXE receptor. karger.comnih.govnih.govresearchgate.netontosight.ai
Interactive Table 1: Enzymatic Degradation Pathways of 5-Oxo-ETE
| Pathway | Enzyme(s) Involved | Metabolite(s) Formed | Cell Type(s) | Effect on Biological Activity |
| ω-Oxidation | CYP4F3/LTB4 20-hydroxylase | 5-Oxo-20-HETE | Human Neutrophils | Significantly Reduced |
| ω-Oxidation | Specific Cytochrome P450 (presumably) | 18- and 19-hydroxy derivatives of 5-Oxo-8,11,14-eicosatrienoic acid | Murine Macrophages | Reduced |
| 6,7-Dihydro Reduction | Δ6-reductase | 6,7-dihydro-5-oxo-ETE (5-Oxo-8,11,14-eicosatrienoic acid) | Human Neutrophils, Murine Macrophages | Dramatically Reduced |
| Glutathione Conjugation | LTC4 synthase | FOG7 (5-oxo-7-glutathionyl-8,11,14-eicosatrienoic acid) | Murine Macrophages, Human Platelets | Retains some activity |
| Glutathione Conjugation | Non-enzymatic | FOG9 (9-glutathionyl conjugate) | In vitro at alkaline pH | No significant activity |
6,7-Dihydro Reduction to 5-Oxo-8,11,14-eicosatrienoic Acid
Reversibility of 5-HEDH Activity (Conversion back to 5S-HETE)
5-Oxo-ETE is synthesized from 5S-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ as a cofactor. karger.comnih.govresearchgate.netnih.gov Interestingly, 5-HEDH is a reversible enzyme and can reduce 5-Oxo-ETE back to its precursor, 5S-HETE, in the presence of NADPH. karger.comnih.govnih.gov While this reaction is reversible, the oxidation of 5S-HETE to 5-Oxo-ETE is generally favored, as the Vmax for the ketoreductase reaction (5-Oxo-ETE to 5S-HETE) is lower than that for the dehydrogenase reaction (5S-HETE to 5-Oxo-ETE). nih.gov The conversion of 5-Oxo-ETE back to 5S-HETE results in a substantial loss of biological activity, as 5S-HETE has only about 1% of the potency of 5-Oxo-ETE in stimulating cells. nih.gov
Incorporation into Cellular Lipids
Similar to its precursor 5S-HETE, 5-Oxo-ETE can be incorporated into cellular lipids, particularly in neutrophils. karger.comnih.govnih.gov This process may serve as a mechanism for storing the eicosanoid or potentially altering membrane properties. wikipedia.orgjci.org Studies have shown that 5-Oxo-ETE can be incorporated into cellular lipids in neutrophils, although perhaps not as efficiently as 5-HETE. nih.govnih.gov This incorporation could sequester 5-Oxo-ETE, thereby reducing its availability to interact with its receptor and exert its biological effects.
Identification of Metabolites and Their Biological Activity
The metabolism of 5-Oxo-ETE yields a variety of products, and the biological activity of these metabolites has been investigated to understand how the cell terminates the signaling effects of 5-Oxo-ETE. As discussed, ω-oxidation to 5-Oxo-20-HETE significantly reduces potency. aai.org Similarly, the 6,7-dihydro reduction to 5-Oxo-8,11,14-eicosatrienoic acid leads to a dramatic loss of activity. nih.gov
In murine macrophages, ω-oxidation produces 18- and 19-hydroxy derivatives of 5-Oxo-8,11,14-eicosatrienoic acid. karger.comnih.govnih.govnih.gov Studies have shown that none of these novel omega-1 and omega-2 oxidized metabolites were found to elevate intracellular calcium release, suggesting that this metabolic pathway in murine macrophages also results in the inactivation of 5-Oxo-ETE. nih.gov
Other lipoxygenase pathways can also metabolize 5-Oxo-ETE. For instance, 12-lipoxygenase in platelets and 15-lipoxygenase in eosinophils can convert 5-Oxo-ETE to 5-oxo-12-HETE and 5-oxo-15-HETE, respectively. karger.comnih.gov Metabolism by these pathways also reduces biological activity; 5-oxo-12-HETE is reported to be devoid of calcium mobilization activity and acts as a weak antagonist of 5-Oxo-ETE. karger.comnih.govwikipedia.org 5-oxo-15-HETE is about one-third as potent as 5-oxo-ETE in stimulating cells. wikipedia.org
The glutathione conjugate FOG7, formed by LTC4 synthase, retains some chemoattractant effects and stimulates actin polymerization in neutrophils and eosinophils, but without inducing calcium mobilization, suggesting its effects may not be mediated via the OXE receptor. karger.comnih.govnih.govresearchgate.netontosight.ai
Interactive Table 2: Identified Metabolites of 5-Oxo-ETE and Their Activity
| Metabolite | Pathway of Formation | Biological Activity (relative to 5-Oxo-ETE) |
| 5-Oxo-20-HETE | ω-Oxidation (e.g., by CYP4F3) | Nearly 100 times less potent aai.org |
| 6,7-dihydro-5-oxo-ETE (5-Oxo-8,11,14-eicosatrienoic acid) | Δ6-reductase | 1000 times less potent nih.gov |
| 18- and 19-hydroxy derivatives of 5-Oxo-8,11,14-eicosatrienoic acid | ω-Oxidation and 6,7-dihydro reduction | Do not elevate intracellular calcium nih.gov |
| FOG7 (5-oxo-7-glutathionyl-8,11,14-eicosatrienoic acid) | Conjugation with Glutathione (by LTC4 synthase) | Chemoattractant/actin polymerization karger.comresearchgate.net |
| 5S-HETE | Reduction by 5-HEDH | About 1% of the potency nih.gov |
| 5-oxo-12-HETE | 12-lipoxygenase metabolism | Devoid of calcium mobilization, weak antagonist karger.comnih.govwikipedia.org |
| 5-oxo-15-HETE | 15-lipoxygenase metabolism | About one-third as potent wikipedia.org |
Metabolism of 5-Oxo-ETE by these diverse pathways generally leads to products with significantly reduced or altered biological activity compared to the parent compound, effectively contributing to the termination of its signaling functions.
Molecular Mechanism of Action of 5 Oxoete
The Oxoeicosanoid Receptor 1 (OXER1/OXE-R)
The biological actions of 5-oxo-ETE are predominantly mediated by a specific cell surface receptor, known as the oxoeicosanoid receptor 1 (OXER1). nih.govwikipedia.orgnih.gov
Receptor Identification and Characterization
OXER1, also referred to as OXE-R, GPR170, TG1019, or R527, is a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orggenecards.orgguidetopharmacology.orgwikigenes.org It was identified and subsequently deorphanized as the specific receptor for 5-oxo-ETE. wikigenes.orgacs.orgresearchgate.net Structurally, OXER1 belongs to the Class A GPCRs and shares homology with the hydroxy-carboxylic acid (HCA) receptor family, which includes HCA1, HCA2, and HCA3, as well as GPR31. wikipedia.orggenecards.org The gene encoding human OXER1 is located on chromosome 2p21. wikipedia.org Characterization studies, including cloning and binding assays, have confirmed its identity and function as a receptor for eicosanoids, particularly 5-oxo-ETE. wikigenes.org
Expression Profile across Cell Types and Tissues
OXER1 exhibits a diverse expression pattern across various cell types and tissues in humans. It is highly expressed in peripheral leukocytes, with particularly high levels found in eosinophils, and to a lesser extent in neutrophils, basophils, and monocytes. nih.govwikipedia.orgnih.govwikigenes.orgresearchgate.netuniprot.orgnih.gov Significant expression is also detected in organs such as the lung, kidney, liver, and spleen. nih.govwikipedia.orgwikigenes.orgresearchgate.netuniprot.org OXER1 has been identified in bronchoalveolar macrophages wikipedia.org and human steroidogenic tissues including the adrenal gland, testis, ovary, and placenta. wikipedia.orgresearchgate.net Furthermore, OXER1 expression has been observed in various human cancer cell lines and tissues, including those derived from prostate, breast, ovarian, kidney, lung, colon, and pancreatic cancers. wikipedia.orgwikigenes.orgresearchgate.netnih.govwikipedia.orgresearchgate.net The expression levels of OXER1 can be influenced by external factors, such as lipopolysaccharide (LPS) stimulation in monocytes and macrophages. nih.gov Studies have also indicated differential expression of OXER1 between different types of white blood cells and varying expression levels during the differentiation of macrophages. nih.gov
G-Protein Coupling (Gi/o-coupled) and Activation
OXER1 is primarily coupled to inhibitory G proteins of the Gi/o family. nih.govkarger.comwikipedia.orgnih.govguidetopharmacology.orgresearchgate.netwikipedia.orgnih.govaai.orgphysiology.orguniversiteitleiden.nlresearchgate.netaai.orgmybiosource.com Upon binding of 5-oxo-ETE, the receptor undergoes a conformational change that facilitates the interaction with and activation of the heterotrimeric Gi/o protein. This activation leads to the dissociation of the G protein complex into its Gαi and Gβγ subunits. wikipedia.orgwikipedia.orgaai.org Evidence supporting Gi/o coupling comes from studies showing that treatment with pertussis toxin, which ADP-ribosylates and inactivates Gi/o proteins, inhibits many of the cellular responses induced by 5-oxo-ETE. nih.govkarger.comacs.orgresearchgate.netnih.govaai.orgaai.org The Gβγ subunits released upon receptor activation are considered to be largely responsible for mediating many of the downstream intracellular signaling events triggered by OXER1. wikipedia.orgwikipedia.orgaai.org While the primary coupling is to Gi/o, some research suggests potential coupling to other G proteins like Gαq or Gα16, which can activate phospholipase C beta (PLCβ). aai.org
Receptor Binding Selectivity for 5-Oxoete and Analogs
OXER1 demonstrates high selectivity for 5-oxo-ETE as its primary ligand. nih.govnih.govnih.govpatsnap.com 5-Oxo-ETE is recognized as the most potent naturally occurring agonist for OXER1 among the 5-HETE family of metabolites. wikipedia.orgresearchgate.netwikipedia.org Studies have investigated the binding affinity and functional potency of 5-oxo-ETE and various analogs. The relative potencies for activating OXER1 and stimulating cellular responses have been reported as follows: 5-oxo-ETE exhibits the highest potency (assigned a relative value of ~100), followed by 5-oxo-15(S)-HETE (30), 5(S)-HETE (5–10), 5(S),15(S)-diHETE (1–3), 5-oxo-20-hydroxy-ETE (1–3), 5(S),20-diHETE (1), and 5,15-dioxo-ETE (<1). wikipedia.org Modifications to the structure of 5-oxo-ETE can significantly impact its activity. For instance, methylation of the carboxyl group of 5-oxo-ETE leads to a reduction in potency. aai.org Shifting the position of the 5-oxo group to the 4-position results in compounds that are inactive at OXER1. researchgate.net Conversely, polyunsaturated fatty acids such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) have shown antagonistic activity against OXER1. wikigenes.org Interestingly, testosterone (B1683101) has also been reported to bind to the same binding site on OXER1 as 5-oxo-ETE, acting as an antagonist for certain 5-oxo-ETE-mediated effects, such as the inhibition of cAMP production. acs.orgresearchgate.netmdpi.com Conversely, 5-oxo-ETE has been shown to inhibit testosterone-induced calcium release. mdpi.com
Downstream Intracellular Signaling Pathways Activated by 5-Oxoete-OXER1 Axis
Activation of OXER1 by 5-oxo-ETE initiates a cascade of intracellular signaling events that mediate the diverse biological responses attributed to this eicosanoid.
Calcium Ion Mobilization Dynamics
One of the rapid and well-characterized downstream effects of 5-oxo-ETE binding to OXER1 is the mobilization of intracellular calcium ions. nih.govkarger.comguidetopharmacology.orgresearchgate.netwikipedia.orgaai.orgaai.orgnih.govmdpi.com This leads to a rapid increase in cytosolic calcium levels in various cell types that express functional OXER1, including neutrophils, eosinophils, monocytes, and cells transfected with the receptor. nih.govkarger.comguidetopharmacology.orgresearchgate.netwikipedia.orgaai.orgaai.orgnih.govmdpi.com The increase in intracellular calcium is a crucial step in mediating many of the cellular responses to 5-oxo-ETE, such as chemotaxis and degranulation. This calcium mobilization appears to be mediated, at least in part, through the activation of phospholipase C (PLC). nih.govkarger.comacs.orgnih.govaai.orgnih.gov Inhibition of PLC with pharmacological agents blocks the 5-oxo-ETE-induced calcium increase, suggesting that the pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. nih.govkarger.comacs.orgnih.gov While 5-oxo-ETE consistently induces calcium mobilization in neutrophils, its effect on calcium levels in other cell types, such as prostate cancer cells, can vary, suggesting potential differences in the downstream signaling machinery depending on the cell type. mdpi.com The Gβγ subunits released from the dissociated Gi/o protein are thought to play a significant role in activating PLC and subsequent calcium mobilization. aai.org Studies in HEK293 cells overexpressing OXER1 and coupled to Gα16 have also shown OXER1-mediated calcium increases. aai.org
Table 1: Relative Potency of OXER1 Ligands
| Compound | Relative Potency (approx.) | PubChem CID |
| 5-oxo-ETE | 100 | 5283159 |
| 5-oxo-15(S)-HETE | 30 | 53478510 |
| 5(S)-HETE | 5–10 | 5280487 |
| 5(S),15(S)-diHETE | 1–3 | 53478170 |
| 5-oxo-20-hydroxy-ETE | 1–3 | 53478511 |
| 5(S),20-diHETE | 1 | 53478171 |
| 5,15-dioxo-ETE | <1 | 53478512 |
Table 2: OXER1 Expression in Human Tissues and Cells
| Tissue/Cell Type | Expression Level (General) | Specific Examples/Notes |
| Peripheral Leukocytes | High | Eosinophils (highest), Neutrophils, Basophils, Monocytes nih.govwikipedia.orgnih.govwikigenes.orgresearchgate.netuniprot.orgnih.gov |
| Lung | High | Lung macrophages nih.govwikipedia.orgwikigenes.orgresearchgate.netuniprot.org |
| Kidney | High | nih.govwikipedia.orgwikigenes.orgresearchgate.netuniprot.org |
| Liver | High | nih.govwikipedia.orgwikigenes.orgresearchgate.netuniprot.org |
| Spleen | High | nih.govwikipedia.orgwikigenes.orgresearchgate.netuniprot.org |
| Steroidogenic Tissues | Detected | Adrenal, Testis, Ovary, Placenta wikipedia.orgresearchgate.net |
| Cancer Cells/Tissues | Detected | Prostate, Breast, Ovarian, Kidney, Lung, Colon, Pancreas wikipedia.orgwikigenes.orgresearchgate.netnih.govwikipedia.orgresearchgate.net |
| Macrophages (differentiated) | Variable | Expression levels change with differentiation and stimuli nih.gov |
| Brain | Low/Absent | wikigenes.org |
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK-1/2, p38 MAPK)
Activation of the OXE receptor by 5-Oxoete leads to the regulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. karger.com This involves the activation of key MAPK components, including extracellular signal-regulated kinases 1 and 2 (ERK-1/2) and p38 MAPK. researchgate.netencyclopedia.pubnih.govfrontiersin.org Studies have demonstrated that 5-Oxoete induces the phosphorylation of ERK-1/2 in a variety of cell types, such as neutrophils, eosinophils, PC3 prostate cancer cells, and Chinese hamster ovary (CHO) cells transfected with the OXE receptor. nih.gov Similarly, significant activation of both ERK and p38 has been observed in H295R adrenocortical cells upon stimulation with 5-Oxoete. nih.govfrontiersin.org The activation of these pathways is functionally relevant, as pharmacological inhibition of MEK/ERK1/2 and p38 pathways reduces the pro-migratory effect of 5-Oxoete in H295R cells. nih.govfrontiersin.org In neutrophils and eosinophils, 5-Oxoete stimulates MAPK activation through a pathway sensitive to pertussis toxin, indicating the involvement of Gi/o proteins. aai.org The MAPK activation induced by 5-Oxoete in neutrophils is characterized by a rapid and transient phosphorylation response. nih.gov Downstream of MAPK activation, particularly ERK, the phosphorylation of cytosolic Phospholipase A2 (cPLA2) can occur. nih.gov
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial signaling cascade initiated upon activation of the OXE receptor by 5-Oxoete. karger.comresearchgate.netencyclopedia.pub Activation of OXER1 leads to the initiation of PI3K, which in turn results in the phosphorylation of the Akt signaling pathway. karger.com Research has shown that 5-Oxoete activates PI3K, leading to an elevation in the levels of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), in neutrophils. nih.gov The activation of PI3K by 5-Oxoete subsequently causes the phosphorylation of Akt. nih.govnih.gov This effect on Akt phosphorylation can be blocked by the PI3K inhibitor LY294002. nih.govnih.gov The involvement of PI3K in the chemoattractant effects of 5-Oxoete is supported by findings that LY294002 blocks this response in transfected CHO cells. nih.gov Furthermore, 5-Oxoete induces rapid activation of PI3K/Akt pathways in CHO cells expressing the OXE receptor (CHO/TG1019 cells), and inhibition of PI3K with LY294002 significantly suppresses 5-Oxoete-induced chemotaxis in these cells. nih.gov While 5-Oxoete activates ERK and p38 in H295R cells, it has been noted that it does not cause a significant effect on Akt phosphorylation in this specific cell line. nih.gov
Protein Kinase C (PKC) Isoform Involvement (e.g., PKCβ, PKCε, PKCδ, PKCζ)
Activation of the OXE receptor by 5-Oxoete involves the participation of various Protein Kinase C (PKC) isoforms. karger.comnih.govresearchgate.net The signaling cascade downstream of OXER1 activation, which includes the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), contributes to the increase in intracellular calcium concentration and the activation of conventional and novel PKC isoforms. karger.comnih.gov Specific PKC isoforms have been implicated in mediating the effects of 5-Oxoete. For instance, PKCδ has been confirmed to be involved in the activation and migration of eosinophils. karger.comresearchgate.net PKCε has been reported to play a role in mediating the proliferative effects of 5-Oxoete on prostate cancer cells. researchgate.netnih.gov Evidence also suggests the involvement of PKCζ in 5-Oxoete-induced eosinophil migration. researchgate.net The proliferative effect of 5-Oxoete on prostate cancer cells appears to be mediated through the activation of PLC-β, leading to the release of diacyl glycerol (B35011) and subsequent activation of PKCε. researchgate.netnih.gov Studies in H295R cells indicate that ERK activation by 5-Oxoete is sensitive to inhibition by a pan-PKC inhibitor but not by a classical PKC inhibitor, suggesting the involvement of novel PKC isoforms. nih.govfrontiersin.org Although H295R cells exhibit detectable phosphorylation of PKCδ, treatment with 5-Oxoete alone did not induce additional activation of this isoform. nih.govfrontiersin.org
Cytosolic Phospholipase A2 (cPLA2) Activation and Arachidonic Acid Release
5-Oxoete signaling pathways lead to the activation of cytosolic Phospholipase A2 (cPLA2). wikipedia.orgresearchgate.netencyclopedia.pub As mentioned earlier, MAPK activation, particularly ERK, can induce the phosphorylation of cPLA2, contributing to its activation. karger.comnih.gov cPLA2 is a key enzyme responsible for mediating agonist-induced arachidonic acid release from cell membrane phospholipids. nih.govmdpi.com Its activity is regulated by factors including increased intracellular calcium levels and phosphorylation by MAPK. nih.govmdpi.com Studies have shown that 5-Oxoete induces neutrophils to release preincorporated arachidonic acid. nih.gov This release is significantly enhanced by pretreatment of neutrophils with granulocyte-macrophage colony-stimulating factor (GM-CSF), indicating a synergistic interaction between these mediators at the level of phospholipid deacylation. nih.gov While cPLA2 activation in human neutrophils is known to require both extracellular Ca2+ influx and the presence of small amounts of LTB4, the direct mechanism by which 5-Oxoete triggers cPLA2 activation involves the downstream signaling cascades like the MAPK pathway. nih.govaai.org
Regulation of Cyclic AMP Production
The OXE receptor, being a Gαi/o-coupled receptor, mediates its effects, in part, by inhibiting cyclic AMP production. mybiosource.comresearchgate.net This inhibitory effect on cyclic AMP is a characteristic signaling outcome of Gαi protein activation. Research has demonstrated that 5-Oxoete inhibits cyclic AMP production. mybiosource.comresearchgate.net This inhibition can be reversed by treatment with pertussis toxin, which ADP-ribosylates and inactivates Gi proteins, confirming that the receptor's effect on cyclic AMP is mediated through Gαi coupling. researchgate.net Furthermore, studies in DU145 prostate cancer cells have shown that testosterone can impede the formation of cyclic adenosine (B11128) monophosphate induced by 5-Oxoete. karger.com
Modulation of Actin Cytoskeleton Dynamics and Polymerization
5-Oxoete is a potent modulator of actin cytoskeleton dynamics, particularly inducing actin polymerization. karger.comaai.orgnih.govnih.govnih.gov This effect is crucial for cellular processes such as chemotaxis and cell migration. researchgate.net 5-Oxoete has been shown to cause actin polymerization in neutrophils and is a very potent activator of this process in feline eosinophils and neutrophils. karger.comnih.gov In neutrophils, 5-Oxoete rapidly stimulates actin polymerization, reaching a maximal response within 20 seconds. nih.gov This rapid response is sensitive to inhibition by pertussis toxin, highlighting the involvement of Gi proteins in this process. nih.gov Homologous desensitization, where pre-exposure to 5-Oxoete reduces the subsequent response, also blocks this effect. nih.gov The potency of 5-Oxoete in stimulating actin polymerization can vary between species and cell types; for instance, its EC50 for inducing actin polymerization in feline eosinophils (approximately 0.7 nM) is considerably lower than that observed in human eosinophils. nih.gov The activation of OXER1 in white blood cells directly contributes to chemotaxis and cell migration through the induction of actin polymerization. researchgate.net Interestingly, studies have shown that testosterone can antagonize the effects of 5-Oxoete on rapid cellular responses, including actin cytoskeleton reorganization, in prostate cancer cells. researchgate.net
Table of Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 5-Oxoete (5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid) | 5283159 |
| Arachidonic Acid | 444899 |
| Cyclic AMP | 6093 |
| 5S-HETE | 5280487 |
| NADP+ | 5886 |
| Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) | 5280347 |
| Inositol trisphosphate (IP3) | 6751 |
| Diacylglycerol (DAG) | 10442 |
| Pertussis toxin | 24834 |
| LY294002 | 3953 |
| U73122 | 66181 |
| PD98059 | 4791 |
| LTB4 | 5280372 |
| PGD2 | 431768 |
| Testosterone | 6013 |
| PAF (Platelet-activating factor) | 431759 |
Detailed Research Findings: EC50 Values for Actin Polymerization
| Compound | Species | Cell Type | EC50 (nM) | Citation |
| 5-Oxoete | Feline | Eosinophils | 0.72 ± 0.19 | nih.gov |
| LTB4 | Feline | Eosinophils | 60 ± 31 | nih.gov |
| PGD2 | Feline | Eosinophils | 14 ± 2 | nih.gov |
| 5-Oxoete | Human | Eosinophils | ~5 | nih.gov |
| 5-Oxoete | Human | Neutrophils | 10 | nih.gov |
| 5-Oxoete | Human | Neutrophils (+ PMA) | 20 | nih.gov |
Detailed Research Findings: Pathway Activation and Inhibition
| Stimulus | Cell Type | Pathway Activated/Inhibited | Effect Observed | Inhibitor Used | Citation |
| 5-Oxoete | CHO/TG1019 | PI3K/Akt | Rapid activation, Chemotaxis | LY294002 | nih.gov |
| 5-Oxoete | CHO/TG1019 | MEK/ERK | Rapid activation, Chemotaxis (no significant effect of inhibition) | PD98059 | nih.gov |
| 5-Oxoete | CHO/TG1019 | PLC/Calcium mobilization | Activation, Chemotaxis | U73122 | nih.gov |
| 5-Oxoete | CHO/TG1019 | Gαi/o | Coupling, Chemotaxis | Pertussis toxin | nih.gov |
| 5-Oxoete | H295R Adrenocortical | ERK1/2, p38 MAPK | Significant activation, Migration | MEK/ERK1/2, p38 inhibitors | nih.govfrontiersin.org |
| 5-Oxoete | H295R Adrenocortical | PKC | Involved in ERK activation and migration | Pan-PKC inhibitor | nih.govfrontiersin.org |
| 5-Oxoete | Neutrophils | MAPK, cPLA2 | Activation | - | nih.gov |
| 5-Oxoete | Neutrophils | Cyclic AMP | Inhibition | Pertussis toxin | mybiosource.comresearchgate.net |
| 5-Oxoete | Neutrophils | Actin Polymerization | Rapid stimulation | Pertussis toxin | nih.gov |
| 5-Oxoete | Prostate Cancer Cells | PKCε | Proliferative effect | U73122 | researchgate.netnih.gov |
| 5-Oxoete | Neutrophils | PI3K | Elevates PIP3 levels | - | nih.gov |
| 5-Oxoete | Various | ERK-1/2 | Phosphorylation | - | nih.gov |
| 5-Oxoete | Various | Akt | Phosphorylation (downstream of PI3K) | LY294002 | nih.gov |
Cellular and Physiological Responses Elicited by 5 Oxoete
Effects on Inflammatory Leukocytes
5-Oxo-ETE exerts significant effects on inflammatory leukocytes, playing a role in processes such as chemotaxis, degranulation, and survival. wikipedia.orgencyclopedia.pub While it can stimulate various leukocyte types, its most potent effects are observed on human eosinophils. wikipedia.orgencyclopedia.pub
Eosinophil Responses
Eosinophils are a primary target of 5-oxo-ETE, exhibiting strong responses to this lipid mediator. nih.govresearchgate.net
5-Oxo-ETE is a highly potent chemoattractant for human eosinophils, often considered the most powerful lipid mediator in this regard. nih.govkarger.comnih.gov Studies have shown that 5-oxo-ETE is significantly stronger than other chemoattractants such as C5a, platelet-activating factor (PAF), leukotriene B4 (LTB4), or FMLP in stimulating eosinophil chemotaxis. aai.org Although slightly less potent than eotaxin on a molar basis, 5-oxo-ETE can elicit a greater maximal migratory response in human eosinophils. karger.comnih.gov
The chemotactic activity of 5-oxo-ETE on eosinophils can be enhanced synergistically by other mediators, including eotaxin, RANTES, and PAF. nih.govkarger.comnih.gov 5-Oxo-ETE not only promotes migration through untreated filters but also effectively stimulates the passage of eosinophils through Matrigel-coated filters and endothelial cell monolayers. karger.comnih.goversnet.org This transmigration involves the induction of matrix metalloproteinase (MMP)-9 release and the expression of the urokinase-type plasminogen activator receptor (uPAR), which facilitate the degradation of matrix components. karger.com In vivo studies involving intradermal injection of 5-oxo-ETE in humans have demonstrated its ability to induce the infiltration of eosinophils into the skin. wikipedia.orgkarger.comnih.gov This response was observed in both asthmatic and non-allergic subjects, although it was more pronounced in asthmatic individuals. nih.gov
Data on Eosinophil Chemotaxis:
| Chemoattractant | Relative Potency (vs. 5-oxo-ETE) | Maximal Response (vs. 5-oxo-ETE) | Synergistic Interactions |
| 5-oxo-ETE | 1x (Reference) | 1x (Reference) | Eotaxin, RANTES, PAF |
| Eotaxin | Slightly more potent (molar) | Slightly less maximal | Yes |
| RANTES | Less potent | Less maximal | Yes |
| PAF | Less potent | Less maximal | Yes |
| LTB4 | Much weaker | Much weaker | Yes |
| C5a | Much weaker | Much weaker | Yes |
| FMLP | Much weaker | Much weaker | Yes |
| PGD2 | Much weaker | Substantially less maximal | Not specified |
While 5-oxo-ETE alone may have only a modest effect on eosinophil degranulation, it significantly enhances this process, particularly when eosinophils are primed with cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govkarger.comaai.orgnih.gov Priming with GM-CSF leads to a much stronger degranulation response to 5-oxo-ETE, resulting in the release of proteins and enzymes, including β-glucuronidase, eosinophil peroxidase, and arylsulfatase. nih.govkarger.comnih.gov Furthermore, 5-oxo-ETE can dramatically increase eosinophil degranulation in response to other mediators such as PAF, LTB4, and C5a, enhancing their potencies by up to 10,000-fold. nih.govaai.orgnih.gov
Data on Eosinophil Degranulation:
| Stimulus | Priming Agent | Degranulation Response | Enzymes Released |
| 5-oxo-ETE | None | Modest | Not specified |
| 5-oxo-ETE | GM-CSF | Stronger | β-glucuronidase, Eosinophil Peroxidase, Arylsulfatase |
| PAF, LTB4, C5a, FMLP | None | Baseline | Not specified |
| PAF, LTB4, C5a, FMLP + 5-oxo-ETE | None | Dramatically enhanced | Not specified |
5-Oxo-ETE has been shown to enhance eosinophil survival, although this effect appears to be indirect and dependent on the presence of other cells, particularly monocytes. nih.govresearchgate.netnih.govnih.gov Studies have demonstrated that 5-oxo-ETE promotes eosinophil survival in the presence of small numbers of monocytes, but not when added to pure eosinophil populations. nih.govresearchgate.netnih.gov This effect is mediated by the release of GM-CSF from monocytes stimulated by 5-oxo-ETE. nih.govresearchgate.netnih.govnih.gov Conditioned medium from 5-oxo-ETE-treated monocytes also strongly promotes eosinophil survival, and this effect can be blocked by an antibody against GM-CSF. nih.govnih.gov This suggests that 5-oxo-ETE's influence on eosinophil survival is primarily through its ability to stimulate the release of this potent survival factor from monocytes. nih.gov
Induction of Degranulation and Release of Granule-Bound Enzymes (e.g., β-glucuronidase, Eosinophil Peroxidase, Arylsulfatase)
Neutrophil Responses
Neutrophils also respond to 5-oxo-ETE, exhibiting similar, although generally less potent, responses compared to eosinophils. karger.com This difference in potency may be attributed to neutrophils expressing lower numbers of the OXE receptor. karger.com
5-Oxo-ETE is a chemoattractant for neutrophils. wikipedia.orgencyclopedia.pubnih.govresearchgate.net The responses of neutrophils to 5-oxo-ETE are similar to those observed in eosinophils, including chemotaxis and migration. nih.govkarger.com While LTB4 is known as a potent chemoattractant for neutrophils, 5-oxo-ETE is also recognized for its ability to induce neutrophil chemotaxis. nih.gov In studies comparing the effects of 5-oxo-ETE and LTB4 on feline leukocyte migration, both induced similar degrees of migration at low concentrations, but the maximal response to 5-oxo-ETE was significantly greater at higher concentrations. nih.gov Exposure to 5-oxo-ETE has been shown to trigger significant neutrophil migration in experimental models. researchgate.net
Data on Neutrophil Chemotaxis/Migration (Feline Leukocytes):
| Chemoattractant | Concentration (1 nM) | Maximal Response (vs. LTB4) | EC50 (nM) |
| 5-oxo-ETE | Similar migration | ~3 times greater | 24 ± 16 |
| LTB4 | Similar migration | 1x (Reference) | 1.2 ± 0.4 |
Induction of Calcium Mobilization
5-Oxoete is a potent stimulator of intracellular calcium mobilization in various cell types, including neutrophils, eosinophils, and basophils. karger.comnih.govnih.govatsjournals.org This rapid response is observed within seconds of exposure to 5-Oxoete. atsjournals.org Studies suggest that this calcium mobilization is mediated through a signaling pathway involving phospholipase C (PLC), leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). karger.com IP3 contributes to the increase in intracellular calcium concentration. karger.com The response in neutrophils is inhibited by pretreatment with pertussis toxin, indicating involvement of a Gi protein-linked receptor. nih.govaai.org While potent in neutrophils and eosinophils, 5-Oxoete is a weak inducer of calcium flux in basophils. nih.gov Notably, 5-Oxoete does not appear to influence calcium mobilization in monocytes. karger.com
Promotion of Aggregation and Adherence
5-Oxoete has been shown to promote the aggregation and adherence of neutrophils. karger.comnih.govnih.govoup.comaging-us.com This effect is considered a potential mechanism by which 5-Oxoete contributes to the infiltration of neutrophils into inflammatory sites. nih.govoup.com The adherence of neutrophils to plasma-coated plastic is stimulated by 5-Oxoete with a time course similar to that observed for the increased surface expression of CD11b. nih.govoup.com Low concentrations of phorbol (B1677699) myristate acetate (B1210297) (PMA) can enhance this adherence response. nih.govoup.com
Upregulation of Adhesion Molecules (e.g., CD11b, CD11c)
Exposure to 5-Oxoete leads to the upregulation of adhesion molecules on the surface of inflammatory cells, particularly CD11b and CD11c on neutrophils. karger.comnih.govnih.govoup.com In neutrophils, 5-Oxoete stimulates the expression of CD11b and, to a lesser extent, CD11c. nih.govoup.com The surface expression of CD11b in neutrophils reaches maximal levels within approximately 12 minutes. nih.gov The EC50 for this response in neutrophils is around 50 nM, which can be lowered to 20 nM by preincubation with PMA. nih.gov 5-Oxoete also increases the surface expression of CD11b on eosinophils and has a modest effect on CD11b expression in basophils. researchgate.net
Production of Reactive Oxygen Species (e.g., Superoxide)
5-Oxoete can stimulate the production of reactive oxygen species, such as superoxide (B77818), in neutrophils. karger.comnih.gov However, the extent of this response in neutrophils is relatively modest in unprimed cells. nih.govnih.gov A robust production of superoxide is observed when neutrophils are pretreated with priming agents like granulocyte-macrophage colony-stimulating factor (GM-CSF) or platelet-activating factor (PAF). karger.comnih.gov Oxidative stress is also known to strongly stimulate the synthesis of 5-Oxoete itself from 5S-HETE in various cell types, with the notable exception of neutrophils. nih.govresearchgate.net
Release of Granule Enzymes (e.g., β-glucuronidase, Lysozyme)
5-Oxoete can stimulate the release of granule enzymes, including β-glucuronidase and lysozyme, from neutrophils. karger.comnih.gov Similar to superoxide production, this release can be enhanced when neutrophils are primed with mediators such as tumor necrosis factor (TNF)-α, granulocyte colony stimulating factor (G-CSF), or PAF. karger.com While 5-Oxoete triggers the respiratory burst and the release of granule enzymes, the degranulation response in the absence of cytokine priming is rather modest. nih.gov In contrast to its effects on neutrophils, 5-Oxoete does not induce degranulation in basophils, as assessed by histamine (B1213489) release and cell surface expression of CD63. nih.govresearchgate.net
Basophil Responses: Chemotaxis
5-Oxoete is recognized as a potent chemoattractant for basophils, playing a potential role in their recruitment to inflammatory sites, particularly in allergic diseases. karger.comwikipedia.orgnih.govaging-us.comencyclopedia.puboup.com It effectively promotes the migration of basophils, especially when these cells are primed with interleukin-3 (IL-3). nih.govoup.com This migration through a basement membrane substitute like Matrigel is dependent on the release of matrix metalloproteinase-9 (MMP-9). nih.govoup.com While potent for chemotaxis, 5-Oxoete has only modest effects on other basophil responses, including calcium mobilization and the expression of CD11b and CD203c. nih.govnih.govresearchgate.net 5-Oxoete does not induce basophil degranulation. nih.govresearchgate.net The chemoattractant effect on basophils is observed in the low nanomolar concentration range and is sensitive to pertussis toxin. nih.gov
Monocyte and Macrophage Responses
5-Oxoete is also capable of influencing the function of monocytes and macrophages. It can provoke monocytes to release GM-CSF, a cytokine that enhances eosinophil survival. karger.comnih.govnih.gov This release of GM-CSF from monocytes in response to 5-Oxoete is concentration-dependent and can be observed at picomolar concentrations, with a maximal effect typically seen after 24 hours. nih.gov At concentrations of 10 nM or higher, 5-Oxoete induces a stronger GM-CSF release from monocytes compared to leukotriene B4 (LTB4). nih.gov 5-Oxoete also has the capability to induce monocyte migration, although its potency may be less than that of other monocyte chemoattractants like monocyte chemotactic protein-1 (MCP-1). karger.com However, 5-Oxoete can significantly enhance monocyte migration through synergistic interaction with MCP-1 or MCP-3. karger.com Similar to eosinophils and neutrophils, 5-Oxoete can elicit actin polymerization in monocytes, but it does not affect calcium mobilization in these cells. karger.comaai.org Injection of 5-Oxoete into human skin has been shown to cause local accumulation of circulating blood cells, including monocyte-derived macrophages, albeit to a lesser extent than eosinophils and neutrophils. wikipedia.orgencyclopedia.pub
Summary of Selected Cellular Responses to 5-Oxoete
| Cell Type | Response | Effect | Notes | Source(s) |
| Neutrophils | Calcium Mobilization | Potent induction | Involves PLC, IP3, DAG, PKC; pertussis toxin sensitive | karger.comnih.govaai.org |
| Neutrophils | Aggregation & Adherence | Promoted | Enhanced by PMA | karger.comnih.govnih.govoup.com |
| Neutrophils | CD11b Expression | Upregulated | EC50 ~50 nM (20 nM with PMA) | karger.comnih.govoup.com |
| Neutrophils | CD11c Expression | Upregulated (to a lesser extent than CD11b) | karger.comnih.govoup.com | |
| Neutrophils | Superoxide Production | Stimulated | Modest in unprimed cells; robust when primed (GM-CSF, PAF) | karger.comnih.govnih.gov |
| Neutrophils | Granule Enzyme Release | Stimulated (β-glucuronidase, Lysozyme) | Modest in unprimed cells; enhanced when primed (TNF-α, G-CSF, PAF) | karger.comnih.gov |
| Basophils | Chemotaxis | Potent chemoattractant | Enhanced by IL-3 priming; low nanomolar range; pertussis toxin sensitive | karger.comnih.govoup.com |
| Basophils | Calcium Mobilization | Weak induction | nih.govresearchgate.net | |
| Basophils | CD11b Expression | Modest effect | researchgate.net | |
| Basophils | Degranulation | Does not induce | Assessed by histamine release, CD63 expression | nih.govresearchgate.net |
| Monocytes | GM-CSF Release | Stimulated | Concentration-dependent; picomolar range; stronger than LTB4 at higher concentrations | karger.comnih.gov |
| Monocytes | Migration | Induced | Less potent than MCP-1 alone; synergistic with MCP-1 or MCP-3 | karger.com |
| Monocytes | Calcium Mobilization | Not influenced | karger.com |
Induction of Chemotaxis and Migration
5-Oxoete is a potent chemoattractant for several types of leukocytes, including eosinophils, neutrophils, basophils, and monocytes encyclopedia.pubnih.govresearchgate.netnih.gov. Its effects have been most extensively studied on eosinophils, for which it is considered the most potent naturally occurring chemoattractant encyclopedia.pubnih.govnih.gov. Studies have shown that intradermal injection of 5-Oxoete in humans elicits the infiltration of eosinophils and, to a lesser extent, neutrophils into the skin encyclopedia.pubnih.gov.
5-Oxoete also induces the migration of monocytes, although its potency for monocyte migration is approximately half that of other chemoattractants like MCP-1 nih.govkarger.com. However, synergistic interactions between 5-Oxoete and chemokines such as MCP-1 and MCP-3 can significantly enhance monocyte migration encyclopedia.pubnih.govkarger.com. Beyond chemotaxis, 5-Oxoete induces other responses in inflammatory cells, including calcium mobilization, actin polymerization, CD11b expression, and L-selectin shedding in neutrophils and eosinophils nih.gov. It can also stimulate degranulation and superoxide production in these cells, particularly when they have been primed with cytokines like GM-CSF or TNF-α nih.govkarger.com.
Research in zebrafish embryos has demonstrated that 5-Oxoete can induce leukocyte infiltration in response to tissue damage, a process blocked by down-regulating the OXE receptor nih.gov. This highlights a role for 5-Oxoete and its receptor in damage-induced leukocyte recruitment nih.gov.
Release of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
An important effect of 5-Oxoete on monocytes is its ability to stimulate the release of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) nih.govnih.govkarger.comnih.gov. This effect is concentration-dependent and can occur at picomolar concentrations nih.gov. GM-CSF is a potent survival factor for eosinophils and plays a significant role in prolonging their lifespan nih.govnih.gov. While 5-Oxoete does not appear to have a direct effect on eosinophil survival, it strongly enhances their survival when added to co-cultures containing small numbers of monocytes nih.govnih.gov. Conditioned medium from monocytes treated with 5-Oxoete also promotes eosinophil survival, an effect that can be blocked by an antibody against GM-CSF nih.govnih.gov. This suggests that 5-Oxoete indirectly promotes eosinophil survival by stimulating GM-CSF release from monocytes nih.govnih.govnih.govresearchgate.net.
B-Lymphocyte Responses
While 5-Oxoete is primarily known for its effects on myeloid cells, some research suggests its involvement in B-lymphocyte biology. 5-HEDH, the enzyme responsible for converting 5-HETE to 5-Oxoete, is expressed in B lymphocytes researchgate.net. Oxidative stress, which favors 5-Oxoete formation, has been shown to augment 5-LO activity in B lymphocytes researchgate.net. Although the direct effects of 5-Oxoete on B-lymphocyte chemotaxis, proliferation, differentiation, or antibody production are not as extensively documented as its effects on myeloid cells, the presence of the metabolic machinery for its synthesis in B lymphocytes suggests a potential, albeit less characterized, role in B cell-mediated immune responses wikipedia.orgsavemyexams.comuomustansiriyah.edu.iq.
Effects on Cancer Cell Biology
Emerging evidence indicates that 5-Oxoete can influence various aspects of cancer cell biology, including proliferation, survival, and interactions within the tumor microenvironment.
Promotion of Cancer Cell Proliferation
Multiple studies have demonstrated that 5-Oxoete can stimulate the proliferation of various cancer cell lines, including those derived from prostate, breast, lung, ovary, colon, and pancreas cancers wikipedia.orgencyclopedia.pubnih.govnih.govconicet.gov.arresearchgate.net. This proliferative effect appears to be mediated, at least in part, by the OXE receptor, which is expressed in a variety of tumor cells nih.govnih.govnih.govresearchgate.net. Blocking the expression of the OXE receptor with siRNA has been shown to reduce the viability of prostate cancer cells nih.govnih.govresearchgate.net.
Studies using prostate cancer cells (PC3) have indicated that the proliferative effects of 5-Oxoete may be mediated by the activation of PLC-β, leading to the release of diacyl glycerol (B35011) and activation of PKC-ε researchgate.net. While 5-Oxoete promotes proliferation in many cancer cell types, its effect can vary depending on the specific cell line and the presence of the OXE receptor conicet.gov.ar.
Anti-Apoptotic Effects and Enhanced Cell Survival
In addition to promoting proliferation, 5-Oxoete has been shown to exert anti-apoptotic effects and enhance the survival of cancer cells wikipedia.orgnih.govnih.govkarger.comresearchgate.net. It has been found to inhibit selenium-induced apoptosis in prostate cancer cells nih.govnih.govresearchgate.net. The anti-apoptotic and proliferative effects of 5-Oxoete in cancer cells appear to be mediated by the OXE receptor nih.govnih.govresearchgate.net. Furthermore, 5-Oxoete has been shown to block the induction of apoptosis by inhibitors of the 5-lipoxygenase pathway nih.gov.
Several arachidonic acid metabolites synthesized via the 5-LO pathway, including 5-Oxoete, have been shown to promote tumor cell viability and protect against cytotoxicity induced by 5-LO inhibitors frontiersin.orgfrontiersin.org. The precise mechanisms underlying these anti-apoptotic effects are still being investigated but may involve the activation of mitogenic and anti-apoptotic signaling pathways like MAPK and Akt kinases frontiersin.orgfrontiersin.org.
Role in Tumor Microenvironment Interactions
5-Oxoete is suggested to play a role in the interactions within the tumor microenvironment, particularly concerning the infiltration of leukocytes into tumors nih.govnih.govconicet.gov.arportlandpress.com. Inflammatory cells, including neutrophils and eosinophils, are often found infiltrating tumors researchgate.net. Since 5-Oxoete is a potent chemoattractant for these cell types and can be produced by inflammatory cells and even some tumor cells, it is plausible that it contributes to the recruitment of leukocytes into the tumor microenvironment wikipedia.orgencyclopedia.pubnih.govnih.govresearchgate.net.
Transcellular biosynthesis, where cells lacking 5-LO but expressing 5-HEDH convert 5-HETE released by other cells (like neutrophils) into 5-Oxoete, can occur in tumor cells wikipedia.orgnih.govresearchgate.net. This process could contribute to the presence of 5-Oxoete within the tumor microenvironment, potentially influencing the behavior of both cancer cells and infiltrating immune cells wikipedia.orgnih.govresearchgate.net. Recent research also indicates that 5-Oxoete, through the OXE receptor, can attract macrophages to the tumor site nih.gov. Furthermore, activation of the OXE receptor on tumor cells by macrophages can induce cytoskeletal changes and increase tumor cell migration nih.gov. This highlights a potential crosstalk between tumor cells and macrophages mediated by 5-Oxoete and its receptor within the tumor microenvironment nih.gov.
Effects on Other Cell Types
Beyond its prominent effects on inflammatory cells like eosinophils and neutrophils, 5-oxo-ETE has been shown to influence the function of other cell types, including those in the lung airways, steroidogenic tissues, and bone.
Lung Airway Smooth Muscle Cell Contractility
Studies investigating the effects of 5-oxo-ETE on lung airway smooth muscle cells have yielded contrasting results depending on the species studied. In guinea pigs, 5-oxo-ETE has been observed to contract smooth muscle and organ-cultured bronchi. wikipedia.orgencyclopedia.pubresearchgate.net This contractile effect in guinea pig airway smooth muscle is concentration-dependent and involves the mobilization of intracellular Ca²⁺ and requires Ca²⁺ entry. physiology.orgnih.gov The responses were inhibited by indomethacin (B1671933) and SC-560 (a COX-1 inhibitor), suggesting mediation by the release of thromboxane (B8750289) A₂ (TXA₂). researchgate.netphysiology.orgnih.gov The selective TXA₂ receptor antagonist SQ-29548 also inhibited the contractile effects. researchgate.netphysiology.orgnih.gov Furthermore, the Rho-kinase inhibitor Y-27632 blocked the responses, suggesting involvement of Ca²⁺ sensitization of myofilaments. researchgate.netphysiology.org
In contrast to the findings in guinea pigs, 5-oxo-ETE has been reported to relax bronchi isolated from human lung. wikipedia.orgencyclopedia.pubwikipedia.orgresearchgate.net The relaxation observed in human bronchi may not involve the OXER1 receptor. wikipedia.orgencyclopedia.pub These differing effects suggest that 5-oxo-ETE may not be directly involved in the bronchoconstriction seen in eosinophil-based allergic asthma reactions in humans. wikipedia.orgencyclopedia.pub
Regulation of Steroid Production in Steroidogenic Cells
Research indicates that 5-oxo-ETE can influence steroid production in steroidogenic cells. In human H295R adrenocortical cells, 5-oxo-ETE stimulates an increase in the transcription of steroidogenic acute regulatory protein (StAR) messenger RNA. wikipedia.orgencyclopedia.pubnih.govconicet.gov.ar StAR protein plays a critical role in the transport of cholesterol, a rate-limiting step in steroidogenesis. conicet.gov.arnih.gov
Studies have shown that 5-oxo-ETE stimulates human H295R adrenocortical cells to produce aldosterone (B195564) and progesterone. wikipedia.orgencyclopedia.pub This effect appears to be mediated through an OXER1-dependent pathway. wikipedia.orgencyclopedia.pub The activation of the OXE receptor by 5-oxo-ETE has been shown to increase cAMP-dependent steroid production, as well as StAR mRNA and protein levels in both human H295R and murine MA-10 Leydig cells. nih.govconicet.gov.ar While 5-oxo-ETE alone increased StAR mRNA and protein, it did not promote full steroidogenesis, possibly due to the lack of StAR protein phosphorylation. conicet.gov.ar
The involvement of arachidonic acid metabolism through the 5-lipoxygenase pathway in hormonal regulation of steroidogenesis has been suggested, with 5-oxo-ETE acting as a potent agonist for the OXE receptor involved in this process. nih.govconicet.gov.arnih.gov
Involvement in Bone Remodeling Processes
Evidence suggests a potential role for 5-oxo-ETE and related 5-HETE family members in the regulation of bone remodeling. wikipedia.orgdntb.gov.ua Bone remodeling is a continuous process involving bone resorption by osteoclasts and bone formation by osteoblasts. medicine.dp.ua
In vitro studies using a mixed culture system have shown that 5(S)-HETE, a precursor to 5-oxo-ETE, is released by monocytes and can stimulate osteoclast-dependent bone resorption at sub-nanomolar concentrations. wikipedia.org Additionally, 5(S)-HETE has been shown to inhibit bone-like nodule formation induced by morphogenetic protein-2 (BMP-2) in mouse calvarial organ cultures. wikipedia.org
While 5(S)-HETE has demonstrated activity in these processes, it is suggested that 5-oxo-ETE may contribute to the regulation of bone remodeling, potentially with greater potency than 5(S)-HETE. wikipedia.org Further research is needed to fully elucidate the specific involvement and mechanisms of 5-oxo-ETE in bone remodeling processes.
Interactions and Synergism of 5 Oxoete with Other Biological Mediators
Synergistic Effects with Chemokines (e.g., CCL2, CCL8, MCP-1, MCP-3) on Cell Migration
5-Oxo-ETE exhibits synergistic interactions with certain chemokines in promoting cell migration, particularly for monocytes. Strong synergistic effects have been observed between 5-oxo-ETE and both MCP-1 (CCL2) and MCP-3 (CCL7), leading to significantly enhanced monocyte migration. nih.govnih.govencyclopedia.pub While 5-oxo-ETE is a potent inducer of monocyte migration, its efficacy can be less than that of other monocyte chemoattractants like fMLP and MCP-1 when acting alone. nih.gov However, the combination with chemokines like MCP-1 and MCP-3 results in a more pronounced migratory response. nih.govnih.govencyclopedia.pub 5-Oxo-ETE also induces actin polymerization in monocytes to a degree comparable to MCP-1, although it does not stimulate calcium mobilization in these cells. nih.gov
In eosinophils, 5-oxo-ETE can also act synergistically with chemokines. For instance, threshold concentrations of eotaxin and RANTES can shift the concentration-response curve for 5-oxo-ETE-induced eosinophil chemotaxis to the left, indicating enhanced sensitivity. nih.govnih.govkarger.com
Cooperative Interactions with Cytokines (e.g., GM-CSF, G-CSF, TNF-α, IL-5) in Cell Activation
5-Oxo-ETE engages in cooperative interactions with various cytokines, influencing the activation and responsiveness of inflammatory cells. Pretreatment of eosinophils with GM-CSF can significantly enhance their degranulation response to 5-oxo-ETE. nih.gov This suggests that while 5-oxo-ETE alone may have a modest effect on degranulation, priming by GM-CSF increases the cells' sensitivity to 5-oxo-ETE, potentially leading to the release of mediators that can damage airway epithelium. nih.gov
Furthermore, 5-oxo-ETE has been shown to stimulate human monocytes to release GM-CSF. nih.govnih.govresearchgate.net This release of GM-CSF by monocytes, induced by 5-oxo-ETE, can act as a survival factor for eosinophils and potentially prolong their presence at inflammatory sites. nih.govresearchgate.net The GM-CSF released can also enhance OXE-mediated responses to 5-oxo-ETE and increase the survival of neutrophils and eosinophils. researchgate.net
In neutrophils, 5-oxo-ETE can elicit a greater reaction in terms of granule enzyme release (such as β-glucuronidase and lysozyme) when these cells are primed with TNF-α, G-CSF, or PAF. karger.com This indicates a cooperative interaction where cytokines and other mediators can augment the activation signals initiated by 5-oxo-ETE.
Pretreatment of human eosinophils with IL-5, a key mediator in eosinophil activation, also increases their in vitro chemotactic response to 5-oxo-ETE. encyclopedia.pub
Interactions with Other Lipid Mediators (e.g., Platelet-Activating Factor (PAF), Leukotriene B4)
5-Oxo-ETE interacts with other lipid mediators, notably Platelet-Activating Factor (PAF) and Leukotriene B4 (LTB4), influencing cell migration and degranulation. 5-Oxo-ETE and PAF demonstrate synergistic effects in stimulating human eosinophils and neutrophils. encyclopedia.pub The combined action of these mediators elicits responses that are greater than the sum of their individual effects, even at relatively low concentrations. encyclopedia.pub Low concentrations of 5-oxo-ETE can enhance eosinophil migration in response to PAF. nih.govnih.govkarger.com
Furthermore, 5-oxo-ETE dramatically increases the potency of PAF and LTB4 in stimulating human eosinophils to degranulate. nih.govnih.govencyclopedia.pub This highlights a cooperative interaction where 5-oxo-ETE enhances the degranulatory signals initiated by PAF and LTB4.
While both 5-oxo-ETE and LTB4 are potent proinflammatory mediators, their effects and mechanisms can differ. nih.gov For instance, 5-oxo-ETE is a much stronger inducer of actin polymerization in eosinophils than LTB4, a response closely related to cell migration. nih.govkarger.com Conversely, PAF is considerably more effective than either 5-oxo-ETE or LTB4 in stimulating calcium mobilization in eosinophils. atsjournals.org The complementary effects of 5-oxo-ETE on actin polymerization and PAF on calcium mobilization may contribute to their observed synergistic effect on eosinophil migration. atsjournals.org
Despite being a less potent chemoattractant for neutrophils compared to LTB4, 5-oxo-ETE can activate neutrophils independently of LTB4 and may play a role if neutrophils become desensitized to LTB4. nih.gov
Modulation by Pharmacological Agents (e.g., Tamoxifen, MK-886) and Docosahexaenoic Acid (DHA)
The synthesis of 5-oxo-ETE can be modulated by certain pharmacological agents and fatty acids. Studies have shown that agents reported to have cytotoxic effects on cancer cells, including the ω3 polyunsaturated fatty acid Docosahexaenoic Acid (DHA), the FLAP antagonist MK-886, and Tamoxifen, can stimulate 5-oxo-ETE synthesis. researchgate.netnih.gov
In certain cancer cell lines, such as PC3 (prostate), A-427 (lung), and MCF7 (breast), DHA has been shown to increase the ability of these cells to synthesize 5-oxo-ETE. nih.govnih.gov Similar effects were observed with Tamoxifen and MK-886. nih.govnih.gov This increased synthesis of 5-oxo-ETE by dying cells could potentially be significant at sites of tissue damage and inflammation, potentially contributing to the infiltration of inflammatory cells. nih.gov
Specifically, in PC3 cells, DHA had the greatest effect among the tested agents in stimulating 5-oxo-ETE synthesis from 5-HETE. nih.gov MK-886, a FLAP antagonist, has been shown to induce apoptosis in tumor cells, and its effects can be blocked by the addition of 5-oxo-ETE, suggesting a role for 5-oxo-ETE in tumor cell survival. nih.gov
Here is a summary of the effects of these agents on 5-oxo-ETE synthesis in PC3 cells:
| Agent | Effect on 5-Oxo-ETE Synthesis (Relative to Vehicle) |
| DHA | Strongly stimulated (greatest effect) |
| MK-886 | Strongly stimulated |
| Tamoxifen | Strongly stimulated |
| Triacsin C | Inhibited |
Note: Data based on observations in PC3 cells incubated with 5-HETE. nih.gov
Methodological Approaches in 5 Oxoete Research
Chemical Synthesis and Derivatization
The study of 5-oxo-ETE necessitates access to the pure compound and its modified forms. Chemical synthesis provides the means to obtain 5-oxo-ETE and structural analogs, while derivatization allows for the creation of labeled standards and probes for specific applications.
Preparation of Deuterated and Tritiated 5-Oxoete for Isotope Dilution Mass Spectrometry
Stable isotope-labeled internal standards, such as deuterated 5-oxo-ETE, are essential for accurate quantification of endogenous 5-oxo-ETE using isotope dilution mass spectrometry (IDMS). The total synthesis of 11,12,14,15-tetratritiated and deuterated 5-oxo-ETE has been accomplished using a novel bisacetylene precursor acs.orgresearchgate.netacs.org. The synthesis of labeled derivatives is crucial for investigating the role and biochemistry of this inflammatory mediator acs.orgresearchgate.net. For instance, 5-OxoETE-d7, containing seven deuterium (B1214612) atoms, is specifically intended for use as an internal standard in GC- or LC-mass spectrometry for 5-oxoETE quantification caymanchem.comsapphire-usa.combiomol.com. The preparation of a tetra deutero derivative has been performed for use in mass spectrometric assays nih.gov.
Development of Affinity Probes for Receptor and Enzyme Characterization
Affinity probes are synthesized to characterize the receptors and enzymes involved in 5-oxo-ETE signaling and metabolism. This involves designing and synthesizing molecules structurally related to 5-oxo-ETE that can bind to its receptor, OXER1, or enzymes like 5-hydroxyeicosanoid dehydrogenase (5-HEDH) researchgate.netfit.edu. Examples include the design and synthesis of photoaffinity radiolabelled probes for characterizing the 5-oxo-ETE receptor fit.edu and the synthesis of a photoaffinity probe for 5-HEDH suitable for radioiodination acs.org. Affinity chromatography ligands for the purification of 5-HEDH have also been designed and synthesized researchgate.net.
Advanced Analytical Techniques for Quantification and Structural Elucidation
Accurate identification and quantification of 5-oxo-ETE in complex biological matrices require sensitive and specific analytical techniques. Mass spectrometry, coupled with chromatography, is the cornerstone of these analyses.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
LC-MS/MS is a widely used and highly sensitive technique for the quantitative analysis of 5-oxo-ETE in biological samples such as bronchoalveolar lavage (BAL) fluid and cell cultures nih.govub.edu. This method typically involves sample preparation steps like extraction, often using techniques such as solid-phase extraction (SPE) ub.edulipidmaps.org. Deuterium-labeled 5-oxo-ETE is commonly added as an internal standard to account for variations during sample processing and analysis nih.govnih.govub.edumdpi.com.
LC-MS/MS analysis often employs reversed-phase LC columns nih.govmdpi.com. Detection and quantification are performed using tandem mass spectrometry (MS/MS), frequently in multiple reaction monitoring (MRM) mode, which provides high specificity ub.edulipidmaps.orglipidmaps.org. For example, in the analysis of feline BAL fluid, 5-oxo-ETE was measured by LC-MS/MS using deuterium-labelled 5-oxo-ETE as an internal standard, monitoring specific daughter ions for both the labeled and unlabeled compounds nih.gov. LC-SRM/MS analysis has also been used for the quantitation of 15-oxo-ETE-PFB and its deuterated internal standard mdpi.com.
LC-MS/MS methods have been developed for the simultaneous quantification of a wide range of eicosanoids, including 5-oxo-ETE, in various biological matrices ub.edulipidmaps.orgmdpi.com. These methods often involve optimized SPE protocols and LC gradients to separate numerous lipid mediators ub.edulipidmaps.org. Sensitivity is a critical aspect, and the limit of detection (LOD) and limit of quantitation (LOQ) are determined for the analytes lipidmaps.orgmdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is prevalent for routine quantification, GC-MS also finds applications in 5-oxo-ETE research, particularly for structural confirmation and analysis of specific sample types. GC-MS analysis of 5-oxo-ETE typically requires derivatization, such as the preparation of the methoxime derivative nih.gov. GC-MS has been used to identify the structure of 5-oxo-eicosatetraenoic acid by analyzing its trimethylsilyl (B98337) ester methoxime derivative nih.gov. Although less common for routine quantification compared to LC-MS/MS, GC-MS, often coupled with electron ionization (EI), can be used for the analysis of hydroxy fatty acids and their oxidation products like 5-oxo-ETE theses.cz. Deuterated 5-oxo-ETE is also indicated for use as an internal standard in GC-MS analysis caymanchem.combiomol.com.
High-Performance Liquid Chromatography (HPLC) with UV Spectroscopy
HPLC coupled with UV spectroscopy is a widely used technique for the separation, identification, and quantification of 5-oxo-ETE in biological samples. This method leverages the distinct UV absorbance properties of 5-oxo-ETE and other eicosanoids to achieve their resolution and detection.
In a typical application, reversed-phase HPLC (RP-HPLC) is employed. Samples, often biological extracts, are prepared and injected into a C18 column. nih.gov The compounds are separated based on their differing affinities for the stationary phase and the mobile phase, which typically consists of a gradient of solvents such as water and acetonitrile, often with a small percentage of acetic acid. nih.gov
Detection of 5-oxo-ETE is commonly performed using a UV detector. 5-Oxo-ETE exhibits a characteristic maximum absorbance wavelength (λmax) at 280 nm, while its precursor, 5-HETE, has a λmax at 235 nm. nih.govnih.gov This difference in UV spectra allows for their selective detection and differentiation during chromatographic analysis. nih.govnih.gov
Quantitative analysis is achieved by comparing the peak areas of the detected compounds to those of known amounts of authentic standards and internal standards, such as 13-HODE. nih.govnih.gov The concentration of 5-oxo-ETE in the original sample can then be calculated, taking into account extraction efficiencies and extinction coefficients. nih.gov
Studies have utilized RP-HPLC to demonstrate the conversion of 5S-HETE to 5-oxo-ETE by feline peripheral blood leukocytes and bronchoalveolar lavage cells. Analysis by RP-HPLC showed that 5S-HETE was converted to a single product with a retention time and UV spectrum identical to authentic 5-oxo-ETE. nih.gov The amount of 5-oxo-ETE formed was quantified, providing data on the capacity of these cells to synthesize the compound. nih.gov
An example of data obtained from RP-HPLC analysis is shown below, illustrating the retention times and detection wavelengths for 5-oxo-ETE and related compounds. nih.gov
| Compound | Retention Time (min) | Detection Wavelength (nm) |
| 13-HODE | 5.1 | 235 |
| 5-HETE | 5.9 | 235 |
| 5-oxo-ETE | 6.7 | 280 |
Note: Retention times can vary depending on the specific HPLC column and mobile phase conditions used.
HPLC coupled with mass spectrometry (LC-MS) is also employed for the measurement and identification of 5-oxo-ETE, offering higher sensitivity and specificity, particularly for complex biological matrices like bronchoalveolar lavage fluid. nih.gov
Radioimmunoassay and Enzyme Immunoassay Methodologies
Immunoassay techniques, such as radioimmunoassay (RIA) and enzyme immunoassay (EIA), have been developed and applied to measure 5-oxo-ETE levels in biological samples. These methods rely on the specific binding of antibodies to 5-oxo-ETE.
While less common in recent literature compared to LC-MS-based methods, immunoassays offer advantages in terms of throughput for screening large numbers of samples. However, they may have limitations in terms of specificity, potentially cross-reacting with structurally similar eicosanoids.
Early studies investigating the production of 5-HETE, a precursor to 5-oxo-ETE, by tumor cells utilized immunoassay techniques. oup.comnih.gov While these studies provided initial evidence of 5-HETE production, confirmation by more rigorous methods like mass spectrometry was often needed due to potential cross-reactivity. oup.comnih.gov
The development of highly specific antibodies is crucial for the accuracy of 5-oxo-ETE immunoassays. These antibodies must be able to distinguish 5-oxo-ETE from its isomers and related lipid mediators to ensure reliable quantification.
Molecular Biology and Genetic Engineering Techniques
Molecular biology and genetic engineering techniques are essential for investigating the regulatory mechanisms governing 5-oxo-ETE synthesis and the function of its receptor, OXER1. These approaches allow for the analysis of gene expression, the study of protein function, and the manipulation of cellular pathways involved in 5-oxo-ETE signaling.
Gene Expression Analysis (e.g., RT-PCR for 5-LO, FLAP, 5-HEDH, OXER1)
Analyzing the expression levels of genes involved in the 5-oxo-ETE pathway provides insights into the potential for cells and tissues to synthesize 5-oxo-ETE and respond to its signals. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qRT-PCR) are commonly used for this purpose.
These methods measure the amount of messenger RNA (mRNA) transcribed from specific genes, such as:
5-Lipoxygenase (5-LO): The enzyme that catalyzes the initial step in the synthesis of 5-HETE, the precursor of 5-oxo-ETE. nih.gov
5-LO-activating protein (FLAP): A protein required for the optimal activity of 5-LO. wikipedia.orgwikipedia.org
5-Hydroxyeicosanoid dehydrogenase (5-HEDH): The enzyme that oxidizes 5-HETE to form 5-oxo-ETE. nih.govkarger.com
Oxoeicosanoid receptor 1 (OXER1): The specific G protein-coupled receptor that mediates the biological actions of 5-oxo-ETE. nih.govguidetopharmacology.orggenecards.org
Studies have used qRT-PCR to examine the expression of OXER1 mRNA in various cell types, including eosinophils, neutrophils, and lung macrophages. researchgate.net High levels of OXER1 mRNA expression have been detected in eosinophils, indicating their strong potential to respond to 5-oxo-ETE. researchgate.net Gene expression analysis has also revealed the presence of 5-LO and FLAP mRNA in tumor cells, suggesting their capacity for producing 5-LO products. nih.gov
Data from qRT-PCR experiments can be presented to show the relative mRNA expression levels of these genes in different cell types or under various experimental conditions. For example, studies have shown increased basal expression of OXER1 mRNA in cells overexpressing the receptor compared to mock-transfected cells. conicet.gov.ar
Gene Silencing Approaches (e.g., siRNA, Morpholino Knockdown of OXER1)
Gene silencing techniques are employed to reduce or eliminate the expression of specific genes, allowing researchers to investigate the functional consequences of the absence of the corresponding protein. Small interfering RNA (siRNA) and morpholino oligonucleotides are examples of tools used for gene knockdown.
Knockdown of OXER1 expression using siRNA or morpholino oligonucleotides is a valuable approach to confirm that the observed biological effects of 5-oxo-ETE are indeed mediated by this receptor. By reducing OXER1 levels, researchers can assess whether the cellular responses to 5-oxo-ETE, such as calcium mobilization, chemotaxis, or gene expression changes, are attenuated or abolished.
Studies investigating the role of OXER1 in various cellular processes, such as breast cancer cell proliferation and migration, have utilized OXER1 silencing to demonstrate the receptor's involvement. researchgate.netnih.gov Silencing of OXER1 has been shown to significantly inhibit breast cancer cell proliferation and migration, highlighting the receptor's functional importance in these processes. researchgate.net
While the provided search results mention siRNA in the context of other genes like GRα frontiersin.org and PTGR1 biorxiv.org, the principle is directly applicable to OXER1 research to study the effects of reduced receptor expression on 5-oxo-ETE-mediated responses.
Overexpression Studies in Transfected Cell Lines
Overexpression studies involve introducing extra copies of a gene into cells, leading to increased production of the corresponding protein. This technique is used to investigate the function of a specific protein, such as OXER1, and to enhance cellular responses to its ligand, 5-oxo-ETE.
Transfected cell lines, where cells are genetically modified to overexpress OXER1, are valuable tools for studying the receptor's signaling pathways and functional coupling. By overexpressing OXER1, researchers can increase the sensitivity of cells to 5-oxo-ETE and better characterize the downstream signaling events triggered by receptor activation.
Studies have generated stable cell lines expressing OXER1, often together with a G-protein alpha-subunit like Gα16, to facilitate the study of receptor activation using assays such as calcium mobilization. researchgate.net Overexpression of OXER1 in cell lines like HEK293 or CHO cells has been used to screen for potential ligands and to demonstrate that 5-oxo-ETE is a potent activator of the receptor, inducing calcium mobilization and other responses. researchgate.net
Overexpression of OXER1 in H295R adrenocortical cells has been shown to significantly increase the basal expression of StAR mRNA and protein, which are involved in steroidogenesis. conicet.gov.ar Furthermore, these cells exhibited increased ERK1/2 phosphorylation in response to 5-oxo-ETE stimulation, particularly in cells overexpressing OXER1. conicet.gov.ar
Data from overexpression studies can illustrate the enhanced cellular responses to 5-oxo-ETE. For instance, increased StAR protein levels in H295R cells overexpressing OXER1 compared to mock-transfected cells demonstrate the impact of receptor abundance on this specific protein expression. conicet.gov.ar
Biochemical Assays for Functional Characterization
Biochemical assays are crucial for characterizing the functional effects of 5-oxo-ETE at the cellular level and elucidating the signaling pathways involved. These assays measure various cellular responses triggered by 5-oxo-ETE binding to its receptor.
Examples of biochemical assays used in 5-oxo-ETE research include:
Calcium Mobilization Assays: Measure the increase in intracellular calcium levels upon receptor activation, a common signaling event mediated by G protein-coupled receptors like OXER1. nih.govguidetopharmacology.orgcaymanchem.com
Actin Polymerization Assays: Assess changes in the organization of the cellular cytoskeleton, which is important for processes like cell migration. nih.gov 5-Oxo-ETE is a potent stimulator of actin polymerization in eosinophils and neutrophils. nih.gov
Chemotaxis Assays: Measure the directed migration of cells towards a concentration gradient of 5-oxo-ETE, demonstrating its chemoattractant properties. nih.govcaymanchem.com
ERK and p38 MAPK Phosphorylation Assays: Detect the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, which are downstream signaling molecules activated by OXER1. nih.govguidetopharmacology.orgcaymanchem.com
PI3K Activation Assays: Measure the activation of phosphoinositide-3 kinase (PI3K), another signaling enzyme involved in OXER1-mediated responses. nih.govguidetopharmacology.org
Adenylyl Cyclase Inhibition Assays: Assess the ability of 5-oxo-ETE to inhibit adenylyl cyclase activity, consistent with OXER1 coupling to Gi/o proteins. guidetopharmacology.orgresearchgate.net
Degranulation Assays: Measure the release of granule contents from cells like eosinophils and neutrophils in response to 5-oxo-ETE stimulation. nih.govcaymanchem.com
Superoxide (B77818) Production Assays: Evaluate the generation of reactive oxygen species, such as superoxide, by phagocytic cells stimulated with 5-oxo-ETE. nih.gov
Detailed research findings from these assays provide quantitative data on the potency and efficacy of 5-oxo-ETE in inducing specific cellular responses. For example, 5-oxo-ETE has been shown to stimulate cytosolic calcium levels in neutrophils with an EC50 value of 2 nM. caymanchem.com In feline eosinophils, 5-oxo-ETE is a highly potent stimulator of actin polymerization with an EC50 of about 0.7 nM. nih.gov
Biochemical assays have also been used to demonstrate that the effects of 5-oxo-ETE are mediated by its selective receptor and involve specific signaling pathways. Studies have shown that responses to 5-oxo-ETE are inhibited by pertussis toxin, indicating coupling to Gi/o proteins. nih.govguidetopharmacology.org Furthermore, inhibition of phospholipase C and PI3K has been shown to block certain 5-oxo-ETE-induced responses. nih.govguidetopharmacology.org
The following table summarizes some key functional effects of 5-oxo-ETE observed in biochemical assays:
| Cellular Response | Cell Type | Observed Effect | EC50 (if available) | Reference |
| Calcium Mobilization | Human Neutrophils | Stimulation | 2 nM | caymanchem.com |
| Actin Polymerization | Feline Eosinophils | Potent Stimulation | ~0.7 nM | nih.gov |
| Actin Polymerization | Feline Neutrophils | Stimulation (less potent than LTB4) | 2.7 ± 1.2 nM | nih.gov |
| Chemotaxis | Human Eosinophils | Potent Chemoattractant | - | nih.govcaymanchem.com |
| Chemotaxis | Human Neutrophils | Chemoattractant | - | nih.govcaymanchem.com |
| ERK1/2 Phosphorylation | Neutrophils, Eosinophils, OXER1-transfected CHO cells | Activation | - | nih.govguidetopharmacology.org |
| PI3K Activation | Human Neutrophils | Elevation of phosphatidylinositol (3,4,5)-trisphosphate levels | - | nih.govguidetopharmacology.org |
| Adenylyl Cyclase | OXER1-expressing cells | Inhibition (reversed by pertussis toxin) | - | guidetopharmacology.orgresearchgate.net |
| Degranulation | Eosinophils, Neutrophils | Stimulation (modest unless pretreated with cytokines for neutrophils) | - | nih.govcaymanchem.com |
| Superoxide Production | Phagocytic Cells | Stimulation | - | nih.gov |
These biochemical assays, in conjunction with molecular biology and analytical techniques, provide a comprehensive suite of tools for researchers to investigate the complex biology of 5-oxo-ETE.
Calcium Mobilization Assays
Calcium mobilization assays are widely used to measure the increase in intracellular calcium levels following the activation of the OXER1 receptor by 5-oxo-ETE. This influx of calcium is a key early event in the signaling cascade initiated by many GPCRs, including OXER1. Studies utilize cells loaded with calcium-sensitive fluorescent dyes, such as Indo-1 or Oregon Green 488 BAPTA-1/AM, to monitor changes in fluorescence intensity as calcium levels rise. medchemexpress.comnih.govresearchgate.net The increase in fluorescence is proportional to the concentration of intracellular calcium. This assay allows for the determination of the potency (e.g., EC50 values) and efficacy of 5-oxo-ETE and its analogs in triggering this signaling event. nih.govmedchemexpress.comnih.gov For example, 5-oxo-ETE has been shown to induce a rapid increase in cytosolic calcium levels in neutrophils. nih.gov Studies have shown that 5-oxo-ETE is significantly more potent than 5-HETE in stimulating calcium mobilization in neutrophils. nih.govnih.gov
Chemotaxis and Cell Migration Assays
Chemotaxis and cell migration assays are essential for evaluating the ability of 5-oxo-ETE to attract and induce the movement of cells, particularly leukocytes. These assays mimic the directed movement of cells towards a chemoattractant gradient, a crucial process in inflammatory responses. wikipedia.org Common methods include the use of Boyden chambers or microchemotaxis chambers, where cells are placed in an upper compartment separated by a porous membrane from a lower compartment containing 5-oxo-ETE. nih.gov The number of cells migrating through the membrane to the lower compartment is then quantified. nih.gov 5-oxo-ETE is known as a potent chemoattractant for eosinophils, neutrophils, basophils, and monocytes. nih.govmedchemexpress.comkarger.commdpi.com Studies have demonstrated that 5-oxo-ETE induces significant migration of eosinophils and neutrophils. wikipedia.orgnih.gov While its potency can vary compared to other chemoattractants like LTB4, 5-oxo-ETE often elicits a greater maximal response in eosinophils. nih.gov Wound healing assays are also used to assess the migratory capacity of cells in response to 5-oxo-ETE, particularly in adherent cell types like cancer cells. nih.govconicet.gov.arconicet.gov.ar
Actin Polymerization Assays
Actin polymerization is a dynamic process involving the formation of filamentous actin (F-actin) from globular actin (G-actin). This rearrangement of the cytoskeleton is critical for cell shape changes, migration, and other cellular functions. aai.org 5-oxo-ETE has been shown to induce rapid actin polymerization in various leukocytes, including eosinophils, neutrophils, and monocytes. nih.govkarger.comaai.orgatsjournals.org Actin polymerization assays often utilize flow cytometry to quantify the increase in F-actin content in cells treated with 5-oxo-ETE. nih.govaai.org Cells are typically stained with fluorescently labeled phalloidin, which binds specifically to F-actin, and the fluorescence intensity is measured. nih.gov Research indicates that 5-oxo-ETE is a potent stimulator of actin polymerization, and this effect is crucial for its chemoattractant functions. nih.govaai.org
Enzyme Activity Assays (e.g., 5-HEDH activity)
Enzyme activity assays are employed to study the enzymes involved in the metabolism of 5-oxo-ETE, particularly its synthesis from 5-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govnih.govresearchgate.net These assays measure the rate at which 5-HEDH converts 5-HETE to 5-oxo-ETE, often by quantifying the amount of 5-oxo-ETE produced over time. nih.gov Techniques such as high-performance liquid chromatography (HPLC) are used to separate and quantify the eicosanoids in cell lysates or microsomal fractions. nih.gov These assays can be used to determine enzyme kinetics, such as Km and Vmax values, and to investigate the regulation of enzyme activity by various factors. nih.gov For instance, studies have examined the effect of NADP+ concentration and other cellular conditions on 5-HEDH activity. nih.govresearchgate.net
Receptor Binding Assays
Receptor binding assays are used to characterize the interaction of 5-oxo-ETE with its specific receptor, OXER1. These assays provide information on the affinity and selectivity of 5-oxo-ETE for its receptor. researchgate.net Radioligand binding assays, using tritium-labeled 5-oxo-ETE ([3H]5-oxo-ETE), are a common approach. nih.gov These assays involve incubating cell membranes or cells expressing the receptor with a fixed concentration of radiolabeled 5-oxo-ETE and varying concentrations of unlabeled ligand (5-oxo-ETE or potential competitors) to determine specific binding and displacement curves. nih.gov Challenges in these assays can include the potential for 5-oxo-ETE to be incorporated into cellular lipids, which can be addressed by using inhibitors of fatty acyl CoA synthetase. nih.govnih.gov Binding studies have shown that 5-oxo-ETE binds to neutrophil membranes with high affinity. nih.govnih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques are increasingly used in 5-oxo-ETE research to complement experimental findings and provide insights into the molecular mechanisms of OXER1 activation and ligand interaction.
Ligand-Receptor Docking and Interaction Studies
Ligand-receptor docking and interaction studies utilize computational algorithms to predict the binding pose and affinity of 5-oxo-ETE and its analogs within the binding site of the OXER1 receptor. nih.govx-mol.com These studies typically involve using the three-dimensional structure of the receptor (often modeled based on homologous GPCRs) and the chemical structure of the ligand. Docking simulations can help identify key residues in the receptor that interact with specific parts of the 5-oxo-ETE molecule, providing insights into the structural requirements for receptor activation. nih.gov Molecular dynamics simulations can further explore the stability of the ligand-receptor complex and the conformational changes that occur upon binding. nih.govx-mol.com These computational approaches aid in understanding the molecular basis of 5-oxo-ETE's potency and selectivity and can guide the design of novel OXER1 ligands, such as agonists or antagonists. nih.govx-mol.com Studies have explored the binding characteristics of 5-oxo-ETE and its derivatives to OXER1 using molecular modeling. nih.govx-mol.com
Structure-Based Drug Design for OXE-R Antagonists
Structure-based drug design (SBDD) is a powerful approach that utilizes structural information about a target molecule, such as a receptor, to design ligands that can interact with it in a desired way, such as inhibiting its activity. frontiersin.orgnih.gov For OXE-R antagonists, SBDD efforts have focused on understanding the binding site of 5-oxo-ETE on the receptor and designing molecules that can effectively compete for this site without activating the receptor. acs.orgresearchgate.netnih.gov
Early SBDD approaches for OXE-R antagonists involved designing structural mimics of 5-oxo-ETE. researchgate.netjst.go.jpfit.edu These mimics incorporated substituents that mirrored the essential polar (C1–C5) and hydrophobic (C15–C20) regions of 5-oxo-ETE, which are crucial for its biological activity and interaction with the OXE-R. acs.orgresearchgate.net Indole (B1671886) scaffolds have been utilized as a core structure for developing such antagonists. acs.orgresearchgate.netjst.go.jpresearcher.lifenih.govresearchgate.net
Detailed research findings from structure-activity relationship (SAR) studies have been instrumental in the design process. By systematically modifying different parts of the indole scaffold and attached substituents, researchers have investigated how these changes affect the antagonist's potency and metabolic stability. researchgate.netresearcher.lifenih.gov For instance, substituents at the C-3 position of the indole moiety have been explored to block potential β-oxidation of the side chain, aiming to improve the antagonist's metabolic resistance. researchgate.netnih.gov Studies have shown that while cyclopropyl (B3062369) and cyclobutyl substituents at this position were tolerated, they were less potent than a 3S-methyl compound. nih.gov This suggests that the nature and stereochemistry of substituents at this position can influence the conformation of the 5-oxovalerate side chain mimic, thereby impacting its interaction with the OXE-R. nih.gov
Replacing the hexyl side chain in earlier antagonists with phenylpentyl or phenylhexyl side chains has led to significantly increased potency and improved resistance to metabolism. researcher.life For example, one potent indole-based OXE-R antagonist, S-C025, with a phenylhexyl side chain, demonstrated an IC50 value in the picomolar range (120 pM), which was substantially lower than previous compounds. jst.go.jpresearcher.lifejst.go.jp This highlights the importance of the terminal hydrophobic region mimic for potent OXE-R antagonism. acs.orgnih.gov
While a crystal structure of the OXE-R bound to an antagonist would provide invaluable atomic-level detail for SBDD, the available research discusses computational modeling approaches based on related GPCR structures. researchgate.netnih.gov For example, a computational OXE-R-Gα-βγ model based on the crystal structure of the β2-adrenergic receptor has been used in studies investigating the mechanism of OXE-R signaling and antagonist action. researchgate.net Such models, combined with SAR data, help to infer potential binding modes and interactions between antagonists and the receptor binding groove. researchgate.netunipd.itacs.org
The development of highly potent and selective indole-based OXE-R antagonists, such as S-C025 and S-Y048, through structure-based approaches and extensive SAR studies, demonstrates the potential of this strategy. researchgate.netresearchgate.netjst.go.jpresearcher.life These compounds have shown promising in vitro potency in inhibiting 5-oxo-ETE-induced cellular responses like calcium mobilization and chemotaxis. researchgate.netacs.orgresearcher.life
Based on the research findings, a table summarizing some of the developed OXE-R antagonists and their reported in vitro potencies (IC50 values) is presented below.
| Compound | Scaffold Type | Key Structural Features | In Vitro Potency (IC50) | Reference |
| Indole Antagonists | Indole | Substituents mimicking polar (C1-C5) and hydrophobic (C15-C20) regions of 5-oxo-ETE | ~30 nM (racemic) | acs.orgresearchgate.net |
| Active Enantiomers of Indole Antagonists | Indole | Specific stereochemistry of active enantiomer | <10 nM | acs.orgresearcher.life |
| S-C025 | Indole | Phenylhexyl side chain | 120 pM | jst.go.jpresearcher.lifejst.go.jp |
| S-Y048 | Indole | Phenylhexyl side chain | 20 pM (inhibition of Ca2+ mobilization) | researchgate.net |
| S-230 | Indole | Hexyl side chain | 10 nM | fit.edu |
| Metabolite of S-C025 | Indole | Oxidized at benzylic and N-methyl carbon atoms | 690 pM | researcher.lifejst.go.jp |
These findings underscore the progress made in designing potent OXE-R antagonists by leveraging the structural understanding of 5-oxo-ETE and its interaction with the receptor, even in the absence of a high-resolution crystal structure of OXE-R itself. Continued SBDD efforts, potentially aided by future structural elucidations of OXE-R, hold promise for the development of novel therapeutic agents for eosinophilic disorders.
Pathophysiological Implications and Therapeutic Targeting of 5 Oxoete
Role in Inflammatory Diseases
5-Oxo-ETE is recognized as a potent proinflammatory 5-lipoxygenase product. researchgate.net Its activity on human neutrophils and monocytes, which are involved in non-allergic inflammatory diseases, and its ability to attract these cells to the skin suggest its involvement in a broad range of non-allergic inflammatory conditions, including those related to host defense against pathogens. wikipedia.orgencyclopedia.pub 5-Oxo-ETE can also act synergistically with chemokines like CCL2 and CCL8 to stimulate monocyte chemotaxis. wikipedia.orgencyclopedia.pub Interactions with inflammatory mediators such as tumor necrosis factor α and colony-stimulating factors in neutrophils and monocytes further indicate its role in inflammatory responses. wikipedia.orgencyclopedia.pub The formation of 5-oxo-ETE is dependent on the availability of NADP+ and is favored by conditions like oxidative stress and the respiratory burst in phagocytic cells, as well as cell death, suggesting its synthesis at inflammatory sites. nih.govresearchgate.net
Contribution to Allergic Pathogenesis (e.g., Asthma, Allergic Rhinitis, Atopic Dermatitis)
5-Oxo-ETE is suggested to be formed during and contribute significantly to the formation and progression of eosinophil-based allergic reactions. wikipedia.orgencyclopedia.pub It is considered a potential important mediator in allergic diseases such as allergic asthma, allergic rhinitis, and atopic dermatitis. karger.comencyclopedia.pubresearchgate.net The OXE receptor is highly expressed on eosinophils and basophils, cell types crucial in allergy-based inflammation, and 5-oxo-ETE is a potent chemoattractant for these cells. karger.comencyclopedia.pub This suggests that 5-oxo-ETE may promote allergic reactions by attracting these cells to sites of allergy and/or by stimulating them to release pro-allergic mediators like granule-bound enzymes and reactive oxygen species. encyclopedia.pub Studies have shown that 5-oxo-ETE can increase the in vitro chemotactic response of eosinophils pretreated with interleukin 5, a key mediator in eosinophil activation. wikipedia.orgencyclopedia.pub Elevated levels of 5-oxo-ETE have been found to correlate positively with the severity of allergic inflammation in asthma. karger.com Intradermal injection of 5-oxo-ETE in humans and monkeys elicits eosinophil infiltration into the skin, supporting its potential pathophysiological role in eosinophilic diseases. nih.gov
Involvement in Oncogenesis and Tumor Progression
Preclinical studies suggest that 5-oxo-ETE may contribute to the progression of various cancers by stimulating the growth and/or survival of human cell lines derived from prostate, breast, lung, ovary, colon, and pancreas cancers. wikipedia.orgencyclopedia.pub 5-Oxo-ETE has been shown to increase the survival of tumor cells and can block the induction of apoptosis by 5-lipoxygenase inhibitors. nih.govresearchgate.net These antiapoptotic and proliferative effects appear to be mediated by the OXE receptor, which is expressed in various tumor cells. nih.govresearchgate.net Blocking OXER1 expression with siRNA has been shown to reduce the viability of prostate cancer cells. nih.gov Cancer is viewed as a chronic inflammatory disease, and tumor-promoting inflammation, often involving tumor-associated macrophages (TAMs), is a hallmark of cancer. mdpi.comnih.gov 5-oxo-ETE has potent chemoattractant activity for human white blood cells, including monocytes and macrophages, which are key players in the tumor microenvironment. mdpi.comnih.gov The OXER1/5-oxo-ETE axis appears to play a two-way role, promoting both macrophage migration towards the tumor and tumor cell migration. mdpi.com Activation of OXER1 by macrophages in prostate and breast cancer cells has been shown to induce changes in the actin cytoskeleton and increase their migration. mdpi.comnih.gov OXER1 has been proposed as a potential therapeutic target for cancer due to its role in preventing apoptosis of prostate cancer cells. researchgate.net
Participation in Cardiovascular Disease Development (e.g., Acute Myocardial Infarction, Atherosclerosis, Venous Thrombosis)
The 5-lipoxygenase pathway, which produces 5-oxo-ETE, has been implicated in the pathogenesis of cardiovascular diseases, including atherosclerosis and myocardial infarction/reperfusion injury, potentially through increased leukocyte chemotaxis and vascular inflammation. oup.com Metabolomics studies have indicated elevated levels of 5-oxo-ETE in the serum during acute myocardial infarction (AMI). researchgate.net Increased OXER1 levels have also been observed in AMI patients and mice. researchgate.net Research suggests that 5-oxo-ETE can trigger myocardial injury in mice. researchgate.net In the context of antiphospholipid syndrome (APS), elevated serum levels of 5-oxo-ETE have been found in thrombotic APS patients. researchgate.net In vitro experiments showed that 5-oxo-ETE, through OXER1 activation of the PLC/PKC/ERK pathway, increased neutrophil extracellular trap (NETs) formation and oxidative stress in a dose-dependent manner. researchgate.net In vivo studies in APS mouse models demonstrated that inhibiting 5-oxo-ETE synthesis or blocking OXER1 reduced NETs formation and attenuated venous thrombosis. researchgate.net This suggests that 5-oxo-ETE may be a critical mediator of NET formation and thrombosis in APS. researchgate.net
Emerging Roles in Other Conditions (e.g., Down Syndrome, Irritable Bowel Syndrome with Constipation)
While the precise pathophysiological role of 5-oxo-ETE in Down syndrome (DS) remains uncertain, evidence suggests a potential contributory role. researchgate.netresearchgate.net Direct supplementation of 5-oxo-ETE to human induced pluripotent stem cells (hiPSCs) or human embryonic stem cells (hESCs) has been shown to lead to DNA damage. researchgate.netresearchgate.net
In patients with irritable bowel syndrome with predominant constipation symptoms (IBS-C), elevated levels of 5-oxo-ETE have been detected in colonic biopsies. tandfonline.commdpi.comresearchgate.net Research indicates that 5-oxo-ETE can trigger nociception (pain signaling) in IBS-C through the MAS-related G protein–coupled receptor D (MRGPRD). tandfonline.comresearchgate.net Local administration of 5-oxo-ETE has been shown to induce somatic and visceral hypersensitivity in mice without causing tissue inflammation, suggesting its potential role in mediating abdominal pain in IBS patients. researchgate.net
Development of OXER1 Antagonists as Potential Therapeutic Agents
Given the involvement of 5-oxo-ETE and its receptor OXER1 in various inflammatory and disease processes, the development of selective OXER1 antagonists is being explored as a potential therapeutic strategy. nih.govresearchgate.netnih.govpatsnap.com Targeting the OXE receptor may offer a novel therapy for conditions like asthma and other allergic diseases, cancer, and cardiovascular disease. nih.govkarger.com Selective OXER1 antagonists are considered promising agents for modulating the body's immune response in inflammatory and immune-related conditions. patsnap.com By blocking OXER1, these antagonists can prevent the binding of 5-oxo-ETE and subsequent downstream signaling that leads to inflammation and other immune responses. patsnap.com This targeted approach may offer advantages over broad-spectrum anti-inflammatory drugs. patsnap.com
Design and Synthesis Strategies
The design and synthesis of OXE receptor antagonists have focused on creating compounds that can selectively block the receptor. nih.govfit.edu One strategy has involved synthesizing indole-based compounds with substituents that mimic the regions of 5-oxo-ETE required for biological activity, with modifications to reduce metabolism. nih.gov An example of a potent indole-based OXE receptor antagonist is S-Y048, which has shown potent inhibition of 5-oxo-ETE-induced calcium mobilization and a long half-life in preclinical studies. nih.gov S-Y048 inhibited allergen-induced eosinophil infiltration and pulmonary inflammation in sensitized monkeys, providing evidence for the potential therapeutic utility of OXER1 antagonists in eosinophilic diseases like asthma. nih.gov
Another approach has involved developing second-generation antagonists that block ω-oxidation by replacing the methyl group on the ω-end of the molecule with a phenyl group. fit.edu These modifications can lead to the formation of more polar metabolites that may also act as antagonists. fit.edu
Pharmacological Characterization and Efficacy Assessment
5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE) is a potent, naturally occurring eicosanoid metabolite of arachidonic acid, primarily recognized for its role as a chemoattractant, particularly for eosinophils. wikipedia.orgencyclopedia.pubnih.govnih.govresearchgate.net Its pharmacological actions are primarily mediated through binding to a highly selective G protein-coupled receptor (GPCR) known as the OXE receptor (also referred to as OXER1, GPR170, hGPCR48, HGPCR48, and R527). nih.govnih.govnih.govwikipedia.org This receptor is highly expressed on inflammatory cells, including eosinophils, neutrophils, basophils, and monocytes, as well as in various tissues and cancer cell lines. nih.govwikipedia.orgresearchgate.netacs.org
Pharmacological characterization studies have demonstrated that 5-oxo-ETE binds to the OXE receptor, triggering downstream signaling pathways. nih.govnih.govnih.govwikipedia.org The OXE receptor is coupled to Gi/o proteins, and activation by 5-oxo-ETE leads to the release of the βγ-dimer, which subsequently activates various second messenger pathways. nih.govnih.govwikipedia.org These pathways include the mobilization of cytosolic calcium, activation of the MAPK pathway (specifically MEK-ERK1/2), actin polymerization, and modulation of cAMP levels. researchgate.netnih.govcaymanchem.comwikipedia.org The activation of these pathways contributes to the functional responses observed in target cells, such as chemotaxis, degranulation, and oxidative metabolism. wikipedia.orgencyclopedia.pub
Research findings highlight the potency of 5-oxo-ETE in stimulating cellular responses. For instance, 5-oxo-ETE has been shown to stimulate cytosolic calcium levels in neutrophils with an EC50 value of 2 nM. caymanchem.com In calcium mobilization assays using cells transfected with the OXE receptor (initially identified as R527), 5-oxo-ETE was identified as a potent ligand with an EC50 of approximately 100 nM in HEK293 cells transfected with R527 and Gα16. nih.gov Another study using a GTPγS binding assay identified 5-oxo-ETE as the ligand for the receptor (hGPCR48, identical to TG1019) with an EC50 of about 5 nM. nih.gov These studies underscore the high affinity and potency of 5-oxo-ETE for its receptor.
The efficacy of 5-oxo-ETE has been assessed in various in vitro and in vivo models, demonstrating its role in inflammatory and potentially other processes. In vitro studies show that 5-oxo-ETE is a potent chemoattractant for human eosinophils, often considered its primary target cell, and is significantly more potent than its precursor, 5-HETE, in mobilizing calcium in neutrophils. nih.govresearchgate.netnih.govcaymanchem.com It also promotes the migration of eosinophils through endothelial cell monolayers. nih.gov Beyond chemotaxis, 5-oxo-ETE induces other responses in inflammatory cells, including actin polymerization and CD11b expression in neutrophils and eosinophils, and can cooperate with hematopoietic cytokines in stimulating neutrophil function and the mitogen-activated protein kinase pathway. nih.govcaymanchem.com
In vivo efficacy has been demonstrated through studies such as intradermal injection of 5-oxo-ETE in humans, which led to the local accumulation of circulating blood cells, particularly eosinophils. wikipedia.orgencyclopedia.pubnih.gov Asthmatic subjects showed a stronger response compared to non-allergic individuals. nih.gov
The development of selective OXE receptor antagonists is an active area of research, aiming to clarify the pathophysiological role of 5-oxo-ETE and explore its therapeutic potential, particularly in eosinophilic disorders like asthma and allergic diseases. nih.govnih.govnih.govresearchgate.netkarger.com Studies using potent in vitro antagonists have shown inhibition of 5-oxo-ETE-induced responses such as actin polymerization and chemotaxis in granulocytes. uef.firesearchgate.net The lack of a rodent ortholog for the OXE receptor has necessitated the use of other animal models, such as cynomolgus monkeys, to investigate the in vivo efficacy of potential therapeutic agents. uef.firesearchgate.net
While 5-oxo-ETE primarily acts via the OXE receptor, some research suggests potential interactions with other receptors, such as PPARγ, at higher concentrations. wikipedia.org However, the OXE receptor remains the principal mediator of its potent effects on inflammatory cells. wikipedia.org
Here is a summary of some pharmacological data:
| Compound | Target Cell Type | Assay | EC50 / Potency | Reference |
| 5-oxo-ETE | Neutrophils | Cytosolic calcium levels | 2 nM | caymanchem.com |
| 5-oxo-ETE | HEK293 (R527/Gα16) | Calcium mobilization | ~100 nM | nih.gov |
| 5-oxo-ETE | Cells (hGPCR48) | GTPγS binding | ~5 nM | nih.gov |
| 5-oxo-ETE | Neutrophils | Calcium mobilization | ~100x more potent than 5-HETE | nih.gov |
Note: EC50 values can vary depending on the cell type, assay conditions, and specific experimental setup.
Further research is ongoing to fully elucidate the pharmacological profile of 5-oxo-ETE and its receptor, including detailed structure-activity relationships and the development of highly selective antagonists for therapeutic applications. karger.comuef.firesearchgate.net
Translational Research and Animal Models for 5 Oxoete Studies
Non-Rodent Animal Models Exhibiting OXER1 Orthologs (e.g., Feline, Opossum, Fish)
The absence of a clear OXER1 ortholog in commonly used rodent models like mice and rats has necessitated the exploration of non-rodent species for studying the effects of 5-oxo-ETE nih.govwikipedia.orgoncologynews.com.au. OXER1 orthologs are present in a variety of other mammalian species, including primates, cats, dogs, cows, sheep, elephants, opossums, pandas, and ferrets, as well as in some fish species nih.govwikipedia.org. This broader distribution in non-rodent vertebrates provides valuable alternative models for investigating OXER1-mediated pathways.
Feline Models of Eosinophilic Inflammation (e.g., Feline Asthma)
Cats possess an OXER1 ortholog that shares approximately 75% sequence identity with the human OXE receptor nih.gov. This genetic similarity, coupled with the natural susceptibility of cats to eosinophilic inflammatory conditions like asthma, makes them a relevant model for 5-oxo-ETE research nih.govresearchgate.net. Studies have demonstrated that feline peripheral blood leukocytes can synthesize and respond to 5-oxo-ETE nih.govnih.gov. Physiologically relevant levels of 5-oxo-ETE have been detected in the bronchoalveolar lavage (BAL) fluid of cats with experimentally induced asthma wikipedia.orgnih.govnih.gov.
Research findings in feline models indicate that 5-oxo-ETE is a potent activator of feline eosinophils, exhibiting a significantly lower EC50 for inducing actin polymerization compared to other eicosanoids like prostaglandin (B15479496) D2 and leukotriene B4 in feline eosinophils wikipedia.orgnih.govnih.gov. While human OXE receptor antagonists have shown some ability to block 5-oxo-ETE-induced responses in feline granulocytes, their potency is considerably lower compared to their effects on human cells, likely due to the sequence differences between the feline and human receptors nih.govnih.gov. Despite this, the cat model offers a valuable system for investigating the potential role of 5-oxo-ETE in eosinophilic diseases such as asthma nih.govnih.gov.
| Species | OXER1 Ortholog Presence | Relevance to 5-Oxo-ETE Research | Key Findings in Model |
| Cat | Yes (75% identity to human OXER1) nih.gov | Model for eosinophilic inflammation, particularly asthma nih.govresearchgate.net | Feline leukocytes synthesize and respond to 5-oxo-ETE; potent activator of feline eosinophils; 5-oxo-ETE found in BAL fluid of asthmatic cats wikipedia.orgnih.govnih.gov |
| Opossum | Yes nih.govwikipedia.org | Potential non-rodent mammalian model nih.govwikipedia.org | Cells produce 5-oxo-ETE and its analogs wikipedia.org |
| Fish (e.g., Zebrafish) | Yes nih.govwikipedia.org | Model for leukocyte infiltration and innate immunity oncologynews.com.auresearchgate.netnih.gov | OXER1 ortholog (hcar1-4) involved in neutrophil recruitment; 5-oxo-ETE/OXER1 pathway mediates early antimicrobial defense oncologynews.com.auresearchgate.netnih.govmskcc.orgresearchgate.net |
Zebrafish Models for Leukocyte Infiltration Studies
Zebrafish represent another valuable non-rodent model for studying 5-oxo-ETE and OXER1, particularly in the context of leukocyte infiltration and innate immunity oncologynews.com.auresearchgate.netnih.gov. The OXER1 ortholog in zebrafish, known as hcar1-4, has been identified and shown to be activated by 5-oxo-ETE nih.govoncologynews.com.auresearchgate.netnih.gov.
Research using zebrafish has demonstrated that 5-oxo-ETE induces leukocyte infiltration, a process that can be blocked by down-regulating the OXE receptor using a morpholino nih.gov. This morpholino also inhibited damage-induced leukocyte infiltration, highlighting a role for the 5-oxo-ETE/OXER1 pathway in this process nih.gov. Studies involving Pseudomonas aeruginosa infection in zebrafish ears have shown that both 5-oxo-ETE and OXER1 are produced in response to infection, indicating their involvement in the host's immune response mskcc.org. Deletion of the hcar1-4 gene in zebrafish has been shown to attenuate neutrophil recruitment and decrease post-infection survival, an effect that could be rescued by expressing either zebrafish hcar1-4 or human OXER1 researchgate.netnih.govresearchgate.net. This work in zebrafish has helped to illuminate the essential physiological functions of the 5-oxo-ETE/OXER1 pathway in rapid innate immune defense against bacterial infection, expanding the understanding beyond rodent-centric views of early inflammation researchgate.netnih.gov.
Challenges and Limitations of Rodent Models (Absence of OXER1 Ortholog)
A significant challenge in 5-oxo-ETE research has been the absence of a clear OXER1 ortholog in widely used rodent models such as mice and rats nih.govwikipedia.orgoncologynews.com.aunih.govguidetopharmacology.org. This evolutionary conservation pattern, where OXER1 is present in fish to primates but not in rodents, has severely hampered the ability to conduct genetic loss-of-function studies and fully understand the physiological and pathophysiological roles of 5-oxo-ETE using these common laboratory animals nih.govoncologynews.com.auresearchgate.netnih.govguidetopharmacology.org.
While some studies have reported responses to 5-oxo-ETE in rodent tissues or cells, the lack of a defined OXER1 receptor in these species makes it difficult to definitively attribute these effects to a specific 5-oxo-ETE receptor-mediated pathway wikipedia.orgkarger.com. It has been suggested that observed responses in rodent cells might be mediated by other receptors, such as orthologs of niacin receptor 1 (Niacr1) or members of the hydroxycarboxylic acid (HCA) receptor family (HCA1, HCA2, HCA3) wikipedia.org. The inability to perform gene knockout studies for OXER1 in mice further limits the investigation of its specific functions in this species guidetopharmacology.org. This limitation underscores the necessity of utilizing non-rodent models where OXER1 orthologs are present to gain a comprehensive understanding of 5-oxo-ETE signaling.
Future Directions in Animal Model Development for 5-Oxoete Research
The limitations posed by the absence of OXER1 in rodents highlight the need for continued development and utilization of alternative animal models for 5-oxo-ETE research. Future directions should focus on leveraging the species where OXER1 orthologs exist, such as felines, opossums, fish, and non-human primates.
Further characterization and refinement of existing non-rodent models, like the feline asthma model and the zebrafish infection model, are crucial. This includes developing species-specific tools, such as more potent and selective antagonists targeting the feline or other species' OXE receptors, to better dissect the roles of 5-oxo-ETE in these systems nih.govnih.gov.
Exploring the potential of other species known to possess OXER1 orthologs, such as dogs, cows, sheep, elephants, pandas, and ferrets, could also provide valuable insights into the diverse roles of 5-oxo-ETE in different physiological and pathological contexts nih.govwikipedia.org.
The development of genetically modified non-rodent models, where feasible, could offer powerful new avenues for research. Techniques allowing for targeted gene manipulation of OXER1 in species like zebrafish or potentially larger mammals with OXER1 orthologs could provide more definitive evidence of the receptor's specific functions in various biological processes.
Ultimately, a multi-species approach utilizing a range of animal models that express functional OXER1 is essential to overcome the limitations of rodent models and fully elucidate the complex biological roles of 5-oxo-ETE in inflammation, immunity, and potentially other areas like cancer nih.govoncologynews.com.auresearchgate.netnih.govmskcc.orgresearchgate.netnih.govmdpi.com.
Concluding Remarks and Future Research Perspectives
Unexplored Aspects of 5-Oxoete Biosynthesis and Metabolism
Despite the established enzymatic pathway involving 5-lipoxygenase (5-LO) and 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the formation of 5-Oxoete from 5-HETE, several aspects of its biosynthesis and metabolism remain to be fully explored. wikipedia.orgresearchgate.netnih.gov The availability of NADP+, a critical cofactor for 5-HEDH, is a limiting factor in 5-Oxoete synthesis in unperturbed cells. researchgate.netresearchgate.net Conditions like oxidative stress and the respiratory burst significantly elevate NADP+ levels, thereby enhancing 5-Oxoete production. researchgate.netoup.com Future research should delve deeper into the precise regulatory mechanisms governing NADP+ availability and the activity of 5-HEDH in various cell types and pathological conditions.
Transcellular biosynthesis, where 5-HETE produced by one cell type is converted to 5-Oxoete by another, is another intriguing aspect that requires more detailed investigation to understand its contribution to local 5-Oxoete concentrations in different tissues and inflammatory sites. wikipedia.orgresearchgate.netkarger.comnih.gov
Regarding metabolism, while reduction back to 5-HETE by 5-HEDH and omega-oxidation have been identified as metabolic pathways, the full spectrum of enzymes and conditions influencing 5-Oxoete degradation and inactivation needs further characterization. wikipedia.orgkarger.com The potential for non-enzymatic formation and modification of 5-Oxoete also warrants continued study. semanticscholar.org
Deeper Understanding of OXER1 Signaling Complexity
The OXER1 receptor is a key mediator of 5-Oxoete's effects, coupling to Gi/o proteins and activating various downstream signaling pathways. researchgate.netencyclopedia.pubnih.govnih.gov While activation of pathways involving the beta-gamma dimer and phospholipase C-beta leading to diacyl-glycerol generation has been reported, a comprehensive understanding of the full signaling network downstream of OXER1 is still evolving. researchgate.netresearchgate.net
Emerging evidence suggests that OXER1 may also interact with or influence other signaling molecules and pathways, such as protein kinase C epsilon (PKCε) and the PI3K/Akt/NF-κB pathway, particularly in the context of cancer cell survival and proliferation. researchgate.netresearchgate.net Further research is needed to dissect these intricate signaling cascades and identify the specific molecular interactions that determine the diverse cellular responses to 5-Oxoete. The potential for ligand-biased signaling at the OXER1 receptor, where different ligands may selectively activate distinct downstream pathways, is another area ripe for exploration.
Identification of Novel 5-Oxoete-Mediated Biological Functions
Beyond its well-established roles in inflammatory cell chemotaxis and activation, particularly of eosinophils, emerging research hints at novel biological functions for 5-Oxoete. wikipedia.orgresearchgate.netencyclopedia.pubkarger.comnih.gov Its involvement in promoting tumor cell proliferation and survival in various cancers, including prostate and breast cancer, highlights a potential role in oncogenesis that requires further investigation. wikipedia.orgresearchgate.netresearchgate.netnih.govmdpi.com
Recent findings also suggest a role for 5-Oxoete in activating the Nrf2 pathway, which is involved in antioxidant responses. mdpi.com This indicates a potential function for 5-Oxoete in modulating cellular redox balance, a facet that needs more detailed exploration. Identifying other cell types and physiological processes influenced by 5-Oxoete and OXER1 signaling will be crucial for a complete understanding of its biological significance.
Advancements in Therapeutic Modalities Targeting the 5-Oxoete Pathway
The potent effects of 5-Oxoete on inflammatory cells, particularly eosinophils, make the OXER1 receptor an attractive target for therapeutic intervention in inflammatory and allergic diseases like asthma. researchgate.netkarger.comresearchgate.netnih.govnih.gov While selective OXE receptor antagonists are currently under development, their efficacy and safety profiles need thorough evaluation in clinical settings. researchgate.netkarger.comnih.gov
Further research is needed to identify novel, potent, and metabolically stable OXER1 antagonists. researchgate.netnih.gov Exploring different chemical scaffolds and targeting strategies could lead to the development of more effective therapeutic agents. Given the potential role of 5-Oxoete and OXER1 in cancer progression, targeting this pathway could also represent a novel therapeutic strategy in oncology. researchgate.netnih.gov Combination therapies targeting the 5-Oxoete pathway alongside other established treatments may also hold promise.
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of 5-Oxoete biology, the integration of multi-omics data is essential. metwarebio.comnih.govmdpi.comeuropa.euresearchgate.net Combining data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics can provide a holistic view of how the 5-Oxoete pathway is regulated and how it interacts with other biological networks in health and disease.
For instance, integrating transcriptomic data on OXER1 expression with metabolomic data on 5-Oxoete levels and proteomic data on downstream signaling molecules can reveal key regulatory nodes and pathways. researchgate.net Omics approaches can also help identify biomarkers associated with altered 5-Oxoete signaling, which could be valuable for diagnosis, prognosis, and monitoring therapeutic responses. metwarebio.com Advanced bioinformatics and computational tools are crucial for the effective integration and interpretation of these large and complex datasets, paving the way for personalized medicine approaches targeting the 5-Oxoete pathway. metwarebio.commdpi.com
Q & A
Q. What ethical considerations and model organism selection criteria apply when studying 5-OxoETE's role in inflammatory diseases?
- Methodological Answer : Zebrafish larvae are ideal for studying immune responses due to transparency and genetic tractability. Ethical strategies include:
- Using PICOT frameworks (Population: zebrafish; Intervention: bacterial infection; Comparison: OXER1⁻/− mutants; Outcome: neutrophil recruitment; Time: 24–48 hpf) to minimize vertebrate use .
Data Contradiction Analysis
-
Conflict : 5-OxoETE’s EC₅₀ for calcium flux varies between studies (e.g., 2 nM in neutrophils vs. higher in sensory neurons).
-
Conflict : 5-OxoETE’s pro-survival effects in prostate cancer are contested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
